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1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate Documentation Hub

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  • Product: 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate
  • CAS: 912444-90-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate

The following technical guide details the synthesis and characterization of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate . This document is structured to provide a scalable, industrial-viable route alongside a research...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and characterization of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate . This document is structured to provide a scalable, industrial-viable route alongside a research-scale alternative, prioritizing the "Ring Expansion" methodology due to the commercial availability of the starting material (N-Boc-4-piperidone).

Executive Summary & Compound Profile

The azepane-1,4-dicarboxylate scaffold is a "privileged structure" in medicinal chemistry, serving as a conformationally flexible core for protease inhibitors, GPCR ligands, and peptidomimetics. Unlike the common 1,2- or 1,3-substituted azepanes, the 1,4-substitution pattern offers unique vector orientation for side-chain attachment.

This guide focuses on the Ring Expansion Strategy , which utilizes the Buchner-Curtius-Schlotterbeck reaction. This route is preferred for its scalability compared to Ring-Closing Metathesis (RCM), which is often limited by catalyst cost and dilution requirements.

Attribute Details
IUPAC Name 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate
CAS (Saturated) 912444-90-7
CAS (5-Oxo Precursor) 141642-82-2
Molecular Formula C₁₄H₂₅NO₄ (Saturated)
Molecular Weight 271.35 g/mol
Core Application Intermediate for γ-secretase inhibitors, HCV NS3 protease inhibitors

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the controlled expansion of a 6-membered piperidine ring to a 7-membered azepane ring. The direct product of this expansion is the β-keto ester (5-oxo) derivative. To obtain the target saturated dicarboxylate, a deoxygenation sequence is required.

Strategic Pathway (Graphviz Diagram)

G Start N-Boc-4-Piperidone (Commercial Commodity) Intermediate Intermediate A: 1-tert-Butyl 4-ethyl 5-oxoazepane- 1,4-dicarboxylate (CAS: 141642-82-2) Start->Intermediate Ring Expansion (-78°C to -25°C) Reagent Ethyl Diazoacetate (EDA) + BF3·OEt2 Reagent->Intermediate Reduction Reduction Sequence: 1. NaBH4 (Ketone -> Alcohol) 2. MsCl/Et3N (Elimination) 3. H2, Pd/C (Hydrogenation) Intermediate->Reduction Deoxygenation Target TARGET: 1-tert-Butyl 4-ethyl azepane- 1,4-dicarboxylate (CAS: 912444-90-7) Reduction->Target Final Isolation

Caption: Two-stage synthesis involving Lewis acid-catalyzed ring expansion followed by a three-step deoxygenation sequence.

Detailed Experimental Protocols

Phase 1: Ring Expansion (The Buchner-Curtius-Schlotterbeck Reaction)

Objective: Convert N-Boc-4-piperidone to the 5-oxo-azepane-1,4-dicarboxylate. Criticality: This step involves handling diazo compounds.[1][2] Dedicated blast shields and venting are mandatory.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Ethyl Diazoacetate (EDA) (1.2 equiv) [Caution: Explosive]

  • Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with N-Boc-4-piperidone dissolved in anhydrous DCM (0.5 M concentration).

  • Cooling: Cool the solution to -40°C (Dry ice/Acetonitrile bath). Temperature control is vital to prevent polymerization of EDA.

  • Catalyst Addition: Add BF₃·OEt₂ dropwise via syringe. Stir for 15 minutes.

  • Expansion: Add Ethyl Diazoacetate (EDA) dropwise over 60 minutes. Note: Evolution of N₂ gas will be observed. Maintain internal temperature below -25°C.[2]

  • Equilibration: Allow the mixture to warm slowly to 0°C over 2 hours, then stir at room temperature for 12 hours.

  • Quench: Carefully add saturated aqueous NaHCO₃ (gas evolution possible).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically the β-keto ester (CAS 141642-82-2). Purify via flash chromatography (Hexanes/EtOAc, 8:2) to yield a pale yellow oil.

Expert Insight: The reaction produces the kinetic product (5-oxo-4-ester). If the thermodynamic product (4-oxo-5-ester) is observed, it is usually a minor isomer. The β-keto ester functionality exists in equilibrium with its enol form, complicating NMR interpretation (broad signals).

Phase 2: Deoxygenation (Ketone Removal)

Objective: Convert the 5-oxo intermediate to the saturated target. Why not Wolff-Kishner? Harsh basic conditions (hydrazine/KOH/heat) may hydrolyze the ethyl ester or deprotect the Boc group. A milder "Reduction-Elimination-Hydrogenation" sequence is preferred.

Protocol:

  • Reduction to Alcohol: Dissolve the 5-oxo intermediate in MeOH at 0°C. Add NaBH₄ (1.0 equiv). Stir 1 hour. Quench with dilute HCl. Extract and concentrate.[1][2][3][4]

  • Elimination: Dissolve the crude alcohol in DCM with Et₃N (3.0 equiv). Add Methanesulfonyl chloride (MsCl, 1.2 equiv) at 0°C. Stir 2 hours. Add DBU (2.0 equiv) and reflux for 4 hours to force elimination to the unsaturated azepine (CAS 912444-89-4).

  • Hydrogenation: Dissolve the unsaturated alkene in EtOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 16 hours. Filter through Celite.[1]

  • Result: Concentration yields the target 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate .

Characterization & Validation

The transition from the 5-oxo intermediate to the saturated target is distinct in NMR and MS analysis.

Comparative Analytical Data
FeatureIntermediate (5-Oxo) Target (Saturated)
¹H NMR (Diagnostic) δ 12.1 (s, 1H, Enol -OH, variable)δ 4.20 (q, 2H, Ester -OCH₂-)δ 3.60-3.80 (m, Azepane α-protons)No Enol/Ketone signals δ 4.12 (q, 2H, Ester -OCH₂-)δ 2.45 (m, 1H, H-4 methine)δ 1.60-1.90 (m, H-5/H-6 methylenes)
¹³C NMR (Diagnostic) ~205 ppm (Ketone C=O) or~170 ppm (Enol C-OH)Absence of Ketone Carbon ~174 ppm (Ester C=O)~155 ppm (Boc C=O)
IR Spectroscopy Strong band at 1715 cm⁻¹ (Ketone)Band at 1740 cm⁻¹ (Ester)Single broad carbonyl region 1735-1690 cm⁻¹ (Ester + Boc)
Mass Spectrometry [M+H]⁺ = 286.16[M+H]⁺ = 272.18
Self-Validating Quality Checks
  • TLC Monitoring: The 5-oxo compound stains dark purple/brown with FeCl₃ (characteristic of β-keto esters). The saturated target will not stain with FeCl₃.

  • Gas Evolution: During Phase 1, cessation of N₂ evolution marks the consumption of EDA.

  • Refractive Index: The 5-oxo is an oil; the saturated compound is a viscous oil that may solidify upon standing at -20°C.

Troubleshooting & Optimization

Common Failure Modes
  • Issue: Low yield in Ring Expansion.

    • Cause: Polymerization of EDA.

    • Fix: Ensure temperature is strictly <-25°C during addition. Use a syringe pump for slow addition.

  • Issue: Incomplete Hydrogenation.

    • Cause: Poisoning of Pd/C by sulfur (if dithioacetal route used) or residual amine.

    • Fix: Use Pearlman’s Catalyst (Pd(OH)₂/C) or higher H₂ pressure (50 psi).

Alternative Route: Ring-Closing Metathesis (RCM)

For small-scale (mg) synthesis where purity is paramount:

  • Precursor: Synthesis of N-Boc-N-allyl-4-pentenylamine derivative with an ethyl ester at the allylic position.

  • Cyclization: Grubbs II catalyst (5 mol%) in DCM (0.005 M dilution).

  • Advantage: Avoids the regioselectivity issues of the ring expansion.

  • Disadvantage: High cost of catalyst and high solvent volume.

References

  • Buchner-Curtius-Schlotterbeck Reaction:Beilstein J. Org. Chem.2011, 7, 698–708.
  • Industrial Scale-Up: Org. Process Res. Dev.2010 , 14, 6, 1464–1468. "Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate".

  • Azepane Scaffolds in Drug Discovery: J. Med. Chem.2009 , 52, 514.[5] (Use of azepanes in PARP inhibitors).

  • RCM Approaches:J. Org. Chem.2006, 71, 8637.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate in Drug Discovery

Executive Summary In modern medicinal chemistry, the drive to escape "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—has led to a surge in the utilization of saturated, sp³-rich heterocycles. The se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the drive to escape "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—has led to a surge in the utilization of saturated, sp³-rich heterocycles. The seven-membered nitrogen-containing azepane scaffold has emerged as a privileged structure, offering a conformationally flexible yet restricted alternative to ubiquitous six-membered piperidine rings[1].

This technical whitepaper provides an in-depth analysis of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (CAS: 912444-90-7), a highly versatile, orthogonally protected building block. By detailing its physicochemical properties, structural mechanics, and validated experimental handling, this guide serves as a comprehensive resource for drug development professionals seeking to incorporate azepane motifs into their structure-activity relationship (SAR) campaigns.

Physicochemical Profiling

Understanding the macroscopic properties of a building block is critical for predicting its behavior during storage, reaction, and purification. As a Boc-protected amine and an ethyl ester, this molecule exhibits moderate lipophilicity and is essentially neutral under physiological conditions.

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
CAS Number 912444-90-7Unique identifier for procurement and safety tracking[2].
Molecular Formula C₁₄H₂₅NO₄Indicates a highly saturated, sp³-rich aliphatic core[3].
Molecular Weight 271.35 g/mol Optimal low-molecular-weight starting material for fragment-based design[4].
Density (Predicted) 1.057 ± 0.06 g/cm³Slightly denser than water; relevant for liquid-liquid extraction phases[5].
Boiling Point (Predicted) 341.6 ± 35.0 °C (at 760 mmHg)High boiling point necessitates non-distillative purification methods (e.g., chromatography).
pKa (Predicted) -2.04 ± 0.40The Boc group heavily delocalizes the nitrogen lone pair, rendering it non-basic[6].
Physical State Liquid (Storage at 4 °C)Requires refrigeration to prevent slow thermal degradation or ester hydrolysis over time.

Structural & Mechanistic Insights

The strategic value of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate lies in its orthogonal reactivity . The molecule features two distinct functional handles that can be manipulated independently without cross-reactivity:

  • The N-tert-butoxycarbonyl (Boc) Group: This bulky carbamate provides immense steric shielding and electronic deactivation of the azepane nitrogen. It is completely stable to catalytic hydrogenation and strongly basic nucleophiles, yet highly labile under acidic conditions.

  • The C4-Ethyl Ester: This moiety serves as a prime vector for diversification. It can be saponified to a free carboxylic acid for amide coupling, reduced to a primary alcohol, or converted into a Weinreb amide for ketone synthesis.

The ability to selectively unmask either the nitrogen or the carboxylate terminus allows chemists to build complex libraries from a single starting material.

G SM 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (CAS: 912444-90-7) Path1 Acidic Cleavage (TFA, CH2Cl2, 0°C to RT) SM->Path1 N-Boc Deprotection Path2 Basic Saponification (LiOH, THF/H2O, RT) SM->Path2 Ester Hydrolysis Prod1 Ethyl azepane-4-carboxylate (Free Amine) Path1->Prod1 Prod2 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid (Free Acid) Path2->Prod2 Downstream Library Synthesis & SAR Probing Prod1->Downstream Prod2->Downstream

Figure 1: Orthogonal deprotection workflows for 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity synthesis, the following protocols have been optimized for yield and purity. As an application scientist, it is crucial to understand why specific reagents are chosen over alternatives.

Protocol A: Selective Ester Saponification (Basic Hydrolysis)

This workflow generates the free C4-carboxylic acid while leaving the N-Boc group intact.

  • Step 1: Dissolve 1.0 equivalent of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water.

  • Step 2: Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) at 0 °C.

  • Step 3: Stir the reaction mixture, allowing it to warm to room temperature over 4 hours.

  • Step 4: Concentrate the organic solvents in vacuo, acidify the aqueous layer to pH 3-4 using 1M Citric Acid (avoid strong acids like HCl to prevent premature Boc cleavage), and extract with Ethyl Acetate.

  • Causality & Validation: Why LiOH instead of NaOH? The lithium cation acts as a mild Lewis acid, coordinating the carbonyl oxygen and increasing its electrophilicity. This accelerates nucleophilic attack by the hydroxide ion at room temperature, preventing the need for harsh heating. Because the molecule lacks a strong UV chromophore, reaction progress must be validated via Thin Layer Chromatography (TLC) using a Phosphomolybdic Acid (PMA) stain.

Protocol B: N-Boc Deprotection (Acidic Cleavage)

This workflow unmasks the azepane nitrogen for subsequent alkylation or amidation, leaving the ethyl ester intact.

  • Step 1: Dissolve 1.0 equivalent of the starting material in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Step 2: Cool the solution to 0 °C and add Trifluoroacetic Acid (TFA) dropwise until a 1:4 volume ratio of TFA:DCM is reached.

  • Step 3: Remove the ice bath and stir at room temperature for 2 hours.

  • Step 4: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene twice to remove residual TFA, yielding the amine as a TFA salt.

  • Causality & Validation: TFA is utilized because it cleanly protonates the carbamate, leading to the expulsion of a tert-butyl cation (which eliminates to form isobutylene gas) and carbon dioxide. According to Le Chatelier's principle, the evolution of these gaseous byproducts irreversibly drives the reaction to completion. Validation is achieved via Mass Spectrometry (observing a mass shift of -100 Da) and a positive Ninhydrin stain on TLC (which turns purple/blue in the presence of the newly formed secondary amine).

Applications in Drug Discovery

The strategic replacement of a piperidine ring with an azepane ring is a sophisticated tactic in medicinal chemistry[7]. While piperidines are ubiquitous (found in blockbuster drugs like donepezil and fentanyl), their rigid chair conformations can sometimes limit optimal binding within a receptor pocket.

Expanding the ring to a seven-membered azepane introduces a higher degree of conformational flexibility. This subtle geometric shift alters the spatial trajectory of the C4-substituent, allowing the molecule to probe deeper or differently angled sub-pockets within target proteins[8]. Furthermore, azepane-based motifs have shown significant promise in the development of novel neuropharmacological agents, specifically as potent monoamine transport inhibitors and σ-1 receptor modulators[9]. Utilizing 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate provides a rapid, reliable entry point into this privileged chemical space.

References

  • European Journal of Medicinal Chemistry. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review" (2019). Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology". Retrieved from: [Link]

Sources

Foundational

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate: A Strategic Scaffold in Drug Discovery

This is an in-depth technical guide on 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate , designed for researchers and drug development professionals. Introduction: The Renaissance of Medium-Sized Rings In modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate , designed for researchers and drug development professionals.

Introduction: The Renaissance of Medium-Sized Rings

In modern medicinal chemistry, the exploration of chemical space has shifted beyond the traditional 5- and 6-membered rings.[1] The azepane (homopiperidine) scaffold—a seven-membered nitrogen heterocycle—has emerged as a critical structural motif for disrupting protein-protein interactions and designing conformationally restricted peptidomimetics.

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (CAS: 912444-90-7 ) serves as a high-value, bifunctional building block. Its utility lies in its orthogonal protection strategy :

  • N-Terminus: Protected by the acid-labile Boc (tert-butoxycarbonyl) group.

  • C-Terminus: Functionalized as a base-labile Ethyl ester .

This duality allows for selective deprotection and functionalization at either end of the molecule, making it an ideal core for parallel synthesis libraries and fragment-based drug discovery (FBDD).

Physicochemical Profile

Understanding the intrinsic properties of this building block is essential for optimizing reaction conditions and purification protocols.

PropertySpecification
IUPAC Name 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate
CAS Number 912444-90-7
Molecular Formula C₁₄H₂₅NO₄
Molecular Weight 271.35 g/mol
Physical State Viscous colorless to pale yellow oil (often solidifies upon cooling)
Boiling Point ~350°C (Predicted) / 120-130°C at 0.5 mmHg (Distillation)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
LogP ~2.5 (Lipophilic, suitable for membrane permeability assays)
pKa (Conjugate Acid) ~10.5 (Azepane nitrogen, masked by Boc)

Synthetic Access & Manufacturing Routes

Accessing the 4-substituted azepane core is synthetically challenging due to the entropic penalty of forming 7-membered rings. Two primary routes are employed: Ring Expansion (Industrial Scale) and Ring-Closing Metathesis (Medicinal Chemistry Scale).

Route A: Ring Expansion (The Diazoacetate Method)

This is the most scalable method, utilizing readily available piperidine precursors.

  • Precursor: N-Boc-4-piperidone.

  • Expansion: Reaction with ethyl diazoacetate (EDA) in the presence of a Lewis acid (e.g.,

    
    ). This generates the 
    
    
    
    -keto ester intermediate (1-Boc-5-ethoxycarbonyl-azepan-4-one).
  • Reduction: The ketone at C4 is removed (via Wolff-Kishner or dithioacetal desulfurization) to yield the saturated 4-carboxylate. Note: The removal of the ketone necessitates re-numbering, converting the 5-ester to the 4-ester.

Route B: Direct Cyclization (RCM)

Used when stereochemical control at C4 is required (starting from chiral amino acid derivatives).

  • Precursor: Allyl-glycine derivative coupled with an acrylate.

  • Cyclization: Grubbs' II catalyst facilitates Ring-Closing Metathesis (RCM) to form the unsaturated azepene.

  • Hydrogenation:

    
     reduces the double bond to the saturated azepane.
    
Synthetic Workflow Diagram

The following diagram illustrates the logic flow for accessing and utilizing this scaffold.

SynthesisWorkflow Piperidone N-Boc-4-Piperidone KetoEster Intermediate: 5-Ethoxycarbonyl-4-oxo-azepane Piperidone->KetoEster Ring Expansion EDA Ethyl Diazoacetate (BF3·OEt2) EDA->KetoEster Reduction Ketone Reduction (Wolff-Kishner / Hydrogenation) KetoEster->Reduction Deoxygenation Target TARGET: 1-Boc-4-Ethyl-Azepane-1,4-Dicarboxylate Reduction->Target Yields Saturated Core

Caption: Industrial route via Lewis-acid catalyzed ring expansion of piperidines.

Chemo-Selectivity & Orthogonal Protection

The power of this building block lies in its ability to be manipulated selectively.

Acidic Deprotection (N-Terminus)
  • Reagent: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Outcome: Removal of the Boc group to expose the secondary amine.

  • Application: Allows for urea formation, reductive amination, or peptide coupling at the nitrogen.

  • Caution: The ethyl ester is stable under standard TFA conditions but may hydrolyze under prolonged exposure to strong aqueous acids.

Basic Hydrolysis (C-Terminus)
  • Reagent: LiOH (THF/H2O) or NaOH (MeOH).

  • Outcome: Hydrolysis of the ethyl ester to the carboxylic acid.

  • Application: Prepares the molecule for amide coupling (e.g., with amines to form peptidomimetics).

  • Stability: The N-Boc group is stable to base, ensuring the amine remains protected.

Medicinal Chemistry Applications

The azepane ring is often described as a "privileged structure" in drug design due to its ability to mimic peptide turns (


-turns) and occupy hydrophobic pockets that are inaccessible to smaller rings.
HCV NS5B Polymerase Inhibitors

Azepane scaffolds have been utilized to constrain the conformation of inhibitors targeting the Hepatitis C virus NS5B polymerase. The 4-substituted azepane acts as a linker that orients the pharmacophores into the allosteric binding site (Thumb II pocket).

Integrin Antagonists

Small molecule antagonists of


 and 

integrins often utilize a central scaffold to display an RGD (Arg-Gly-Asp) mimetic. The 1,4-azepane dicarboxylate provides the necessary distance and angle (approx. 11-13 Å) between the basic arginine mimic (attached at N1) and the acidic aspartate mimic (attached at C4).
Protease Inhibitors (Cathepsin K)

In the design of Cathepsin K inhibitors for osteoporosis, the azepane ring serves as a P2-P3 linker, locking the inhibitor into a bioactive conformation that fits the S2 subsite of the enzyme.

Experimental Protocol: Selective Hydrolysis

A validated protocol for converting the ethyl ester to the free acid while retaining the Boc group.

Objective: Synthesis of 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid.

  • Dissolution: Dissolve 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (1.0 eq, 10 mmol) in a mixture of THF:MeOH:Water (3:1:1, 50 mL).

  • Saponification: Cool to 0°C. Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq, 25 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes; stain with Ninhydrin or PMA).

  • Workup:

    • Concentrate under reduced pressure to remove THF/MeOH.

    • Dilute the aqueous residue with water (20 mL) and wash with Et₂O (2 x 15 mL) to remove unreacted ester.

    • Acidification: Carefully acidify the aqueous layer to pH ~3-4 using 1M KHSO₄ or 10% Citric Acid (Avoid HCl to prevent Boc loss).

    • Extraction: Extract the cloudy acidic mixture with EtOAc (3 x 30 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The product usually crystallizes as a white solid.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The Boc group is thermally sensitive; avoid prolonged exposure to temperatures >40°C during storage.

  • Disposal: Dispose of as hazardous chemical waste containing nitrogen.

References

  • Avantor Sciences. Product Specification: 1-(tert-Butyl) 4-ethyl azepane-1,4-dicarboxylate.[2]

  • Huang, Y. et al. (2010). "Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate." Industrial & Engineering Chemistry Research, 49(23), 12164–12167. (Describes the ring expansion methodology).

  • Wüthrich, H. et al. (2010). "Pharmaceutical significance of azepane based motifs for drug discovery." Journal of Medicinal Chemistry. (Review of azepane scaffolds).
  • PubChem. Compound Summary: 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (Related Structure).Link

  • Sigma-Aldrich. Safety Data Sheet: Azepane derivatives.[3]Link

Sources

Exploratory

Whitepaper: Discovery and Synthesis of Novel Azepane Dicarboxylate Derivatives

Executive Summary The azepane core—a saturated, seven-membered nitrogen-containing heterocycle—is a privileged scaffold in medicinal chemistry, frequently utilized to navigate novel three-dimensional chemical space[1]. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azepane core—a saturated, seven-membered nitrogen-containing heterocycle—is a privileged scaffold in medicinal chemistry, frequently utilized to navigate novel three-dimensional chemical space[1]. When functionalized as azepane dicarboxylates , these molecules serve as highly rigidified peptidomimetics, bifunctional ligands, and versatile building blocks for library synthesis. However, the construction of seven-membered rings is notoriously challenging due to unfavorable cyclization kinetics and transannular strain[2].

This technical guide provides an authoritative analysis of the strategic pathways used to synthesize azepane dicarboxylate derivatives. By dissecting the causality behind catalyst selection, thermodynamic control, and reaction monitoring, this document equips drug development professionals with self-validating protocols to overcome the inherent hurdles of medium-ring synthesis.

Thermodynamic Challenges in Seven-Membered Ring Formation

Synthesizing azepane rings presents a significant thermodynamic and kinetic hurdle compared to their five- (pyrrolidine) and six-membered (piperidine) counterparts[3]. The primary obstacles include:

  • Enthalpic Penalties: Transannular interactions (Prelog strain) between hydrogen atoms across the medium-sized ring create steric repulsion.

  • Entropic Penalties: The probability of the two reactive ends of a linear precursor meeting is statistically low, leading to slow cyclization kinetics[2].

The Causality of Failure: Because intramolecular cyclization is slow, intermolecular side reactions—specifically dimerization and polymerization—often outcompete ring formation[2]. Consequently, synthetic strategies must artificially favor intramolecular pathways through high dilution techniques, conformationally restricted precursors, or highly reactive, irreversible catalytic cycles.

Strategic Synthetic Pathways

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Ring-closing metathesis is the most robust method for constructing the unsaturated azepine precursor, which is subsequently reduced to the azepane dicarboxylate[4]. The strategy relies on assembling an acyclic diene via an aza-Michael addition, followed by Ru-catalyzed cyclization[4][5].

Mechanistic Rationale: We specifically select Second-Generation Grubbs (Grubbs II) or Hoveyda-Grubbs (HG-II) catalysts over first-generation variants. The N-heterocyclic carbene (NHC) ligand on Grubbs II provides the enhanced stability and potent catalytic activity required to force the cyclization of sterically demanding, electron-deficient dicarboxylate dienes[4][6]. The reaction is thermodynamically driven to completion by the irreversible extrusion of ethylene gas.

RCM_Workflow A Acyclic Diene Precursor (Aza-Michael Addition) B Ru-Catalyzed RCM (Grubbs II / HG-II) A->B Intramolecular Cyclization C Unsaturated Azepine Dicarboxylate B->C Ethylene Extrusion D Pd/C Hydrogenation (1 atm H2) C->D Alkene Reduction E Saturated Azepane Dicarboxylate D->E Target Scaffold

Retrosynthetic and forward workflow for RCM-mediated azepane dicarboxylate synthesis.

Photochemical Dearomative Ring Expansion

A modern, highly innovative approach involves the skeletal editing of simple nitroarenes into azepanes[3]. Historically, nitrene-mediated expansions required explosive aryl azides.

Mechanistic Rationale: By utilizing blue light irradiation in the presence of a phosphite deoxygenating agent and a secondary amine, the nitro group is safely converted into a highly reactive singlet nitrene at room temperature[3]. This intermediate attacks the benzenoid framework, expanding it into a seven-membered 1H-azepine, which isomerizes and is subsequently hydrogenated to the saturated azepane[3].

Photo_Expansion N1 Nitroarene Precursor N2 Blue Light Irradiation (P(Oi-Pr)3, Et2NH) N1->N2 Photolysis N3 Singlet Nitrene Intermediate N2->N3 Dearomatization N4 1H-Azepine to 3H-Azepine Isomerization N3->N4 Ring Expansion N5 Hydrogenolysis (Pd/C, H2) N4->N5 Reduction N6 Polysubstituted Azepane N5->N6 Target Scaffold

Photochemical dearomative ring expansion of nitroarenes to azepanes.

Malonic Ester Alkylation

For specific symmetric dicarboxylates (e.g., azepane-4,4-dicarboxylates), classical malonic ester synthesis remains viable. Alkylating diethyl malonate with a functionalized 1,6-dibromohexane derivative constructs the carbon backbone via sequential S_N2 displacements[7]. While highly scalable, this method is prone to competing E2 elimination side reactions[7].

Quantitative Data: Strategy Comparison

To aid in route selection, the following table synthesizes the operational parameters and quantitative expectations for each primary methodology.

Synthesis StrategyKey Reagents / CatalystsTypical YieldsPrimary AdvantagePrimary Limitation
Ring-Closing Metathesis Grubbs II, HG-II, DCM60–85%Exceptional functional group tolerance and stereocontrol.Lewis basic amines can poison the Ru-catalyst; requires protecting groups[2].
Dearomative Expansion Blue LED, P(Oi-Pr)₃, Et₂NH50–75%Utilizes highly abundant, inexpensive nitroarene precursors[3].Requires specialized photoreactor setups; limited to specific substitution patterns.
Malonic Alkylation Diethyl malonate, NaOEt40–70%Highly scalable for early-stage backbone construction[7].Susceptible to competing elimination (E2) side reactions[7].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They embed analytical checkpoints directly into the workflow, ensuring that the scientist can verify the mechanistic success of the reaction in real-time.

Protocol A: Synthesis of Azepane Dicarboxylate via RCM[4]

Objective: Convert an acyclic diene dicarboxylate into a 2,3,4,7-tetrahydro-1H-azepine derivative, followed by reduction.

  • Preparation & Dilution: Dissolve the N-Boc protected diene precursor (1.0 eq) in anhydrous, degassed dichloromethane (DCM).

    • Causality Check: The concentration must not exceed 0.01 M . High dilution is mathematically required to suppress the rate of intermolecular dimerization, allowing the slower intramolecular cyclization to dominate[2][4].

  • Catalyst Addition: Under an argon atmosphere, add Grubbs II catalyst (5 mol%).

    • Causality Check: The amine must be Boc-protected. Free amines act as Lewis bases, coordinating to the ruthenium center and permanently poisoning the catalyst[2].

  • Reflux & Self-Validation: Heat the mixture to reflux (40 °C) for 4–12 hours.

    • Validation Check 1 (Visual): The active catalytic cycle maintains a deep burgundy/red hue. If the solution turns opaque black, the ruthenium complex has decomposed, indicating oxygen ingress or substrate poisoning.

    • Validation Check 2 (Analytical): Monitor via LC-MS. Successful metathesis is confirmed by the disappearance of the parent mass

      
       and the appearance of a new peak at 
      
      
      
      , representing the thermodynamic extrusion of ethylene gas.
  • Reduction: Concentrate the crude mixture, redissolve in methanol (0.1 M), add 10 wt% Pd/C, and stir under a hydrogen balloon for 12 hours[4]. Filter through Celite and purify via flash chromatography.

Protocol B: Photochemical Ring Expansion of Nitroarenes[3]

Objective: Single-atom skeletal editing of a functionalized nitroarene into an azepane core.

  • Reaction Assembly: In a transparent borosilicate vial, combine the nitroarene precursor (1.0 eq), diethylamine (8.0 eq), and triisopropyl phosphite (20.0 eq)[3].

  • Irradiation: Irradiate the mixture using a 450 nm Blue LED photoreactor at room temperature for 16 hours.

    • Causality Check: Triisopropyl phosphite acts as the oxygen acceptor, driving the reduction of the nitro group to the singlet nitrene without thermal activation[3].

    • Validation Check (Analytical): Use in-situ IR spectroscopy or FT-IR aliquots to monitor the disappearance of the strong asymmetric and symmetric

      
       stretching bands (typically at ~1530 cm⁻¹ and ~1350 cm⁻¹).
      
  • Hydrogenolysis: Transfer the crude 1H-azepine intermediate to a Parr hydrogenator. Add Pd/C (10 wt%) and ethanol, then pressurize with H₂ (50 psi) for 24 hours[3].

    • Validation Check (Physical): The reaction is complete when the pressure gauge stabilizes, indicating the cessation of hydrogen gas uptake (confirming the saturation of the diene and cleavage of the amidine).

References

  • ResearchGate. "Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis." ResearchGate Publications. Available at:[Link]

  • ResearchGate. "Recent Advances on the Synthesis of Azepane-Based Compounds." ResearchGate Publications. Available at:[Link]

  • ACS Publications. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry. Available at:[Link]

  • The University of Manchester. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." University of Manchester Research Explorer. Available at:[Link]

  • ResearchGate. "Synthesis of azepane derivatives 4 by a sequence of asymmetric allylation, olefin cross metathesis, and fourfold hydrogenation." ResearchGate Publications. Available at:[Link]

Sources

Foundational

The Azepane Scaffold in Medicinal Chemistry: Escaping Flatland through Seven-Membered N-Heterocycles

The Strategic Imperative for Azepanes in Drug Discovery In contemporary medicinal chemistry, the historical over-reliance on flat, sp2-hybridized heteroaromatic rings has been identified as a primary driver of clinical a...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Imperative for Azepanes in Drug Discovery

In contemporary medicinal chemistry, the historical over-reliance on flat, sp2-hybridized heteroaromatic rings has been identified as a primary driver of clinical attrition due to poor solubility, off-target toxicity, and suboptimal pharmacokinetics. To successfully "escape flatland," drug development professionals are increasingly prioritizing sp3-rich, conformationally flexible saturated heterocycles[1].

The azepane scaffold—a seven-membered, nitrogen-containing aliphatic ring—has emerged as a privileged structural motif[2]. Its inherent three-dimensionality allows for the diverse spatial vectorization of substituents, enabling precise engagement with complex, deep protein binding pockets that remain inaccessible to more rigid five- or six-membered analogs (such as pyrrolidines or piperidines)[3]. Furthermore, the incorporation of azepane rings introduces structural novelty, significantly improving a program's intellectual property (IP) landscape[1].

Physicochemical Properties and Conformational Landscape

Unlike six-membered rings, which predominantly adopt well-defined and stable chair conformations, seven-membered azepanes exhibit a highly complex, shallow energy landscape. They transition rapidly between various twist-chair and boat conformations.

Causality in Conformational Tuning: While this flexibility allows the scaffold to adapt to target pockets, it can also result in a severe entropic penalty upon binding. To counteract this, Application Scientists employ rational conformational tuning. The introduction of specific substituents—most notably stereoselective fluorination—can bias the ring into a single, highly active conformer. For instance, introducing a fluorine atom at the C5 position of an azepane ring induces a strong stereoelectronic gauche effect. This effect restricts the conformational ensemble, locking the scaffold into a pseudo-diequatorial conformation that dramatically enhances both target affinity and metabolic stability without adding significant lipophilicity.

G N1 Target Identification (e.g., NET/DAT, Kinases) N2 Scaffold Selection (Azepane Core) N1->N2 N3 Synthetic Elaboration (RCM / Beckmann) N2->N3 N4 Conformational Tuning (Fluorination / Substitution) N3->N4 N4->N3 Feedback Loop N5 In Vitro Validation (IC50 / MIC Assays) N4->N5 N6 Lead Optimization (3D Sp3 Richness) N5->N6

Workflow for azepane scaffold optimization and conformational tuning.

Clinical Validation: Azepanes in FDA-Approved Therapeutics

The pharmacological viability of the azepane core is well-established, with over 20 azepane-based drugs currently approved by the FDA and EMA[4]. Recent structural analyses of approved pharmaceuticals highlight the utility of the azepane ring across diverse therapeutic areas, particularly in neuropharmacology, infectious diseases, and oncology[5].

Table 1: Representative Azepane-Containing Therapeutics and Bioactive Leads
Compound / ScaffoldTarget / Therapeutic AreaQuantitative Metric / StatusSource
N-benzylated Bicyclic Azepane NET / DAT (Neuropharmacology)IC50 < 100 nM[6]
Azepane-2,4-dione Derivatives PTPN2 / PTPN1 (Immuno-Oncology)Low micromolar IC50[2]
Rucaparib (Azepinoindole core)PARP (Ovarian Cancer)FDA / EMA Approved[5]
Mecillinam PBP2 (Bacterial Infection)FDA Approved[1]

Synthetic Methodologies: Overcoming Entropic Barriers

The de novo synthesis of seven-membered rings is notoriously challenging due to unfavorable transannular strain (an enthalpic penalty) and the low probability of reactive chain ends meeting in space (an entropic penalty)[7]. Modern synthetic chemistry relies on highly optimized, self-validating protocols to bypass these barriers.

G Start Starting Material PathA Acyclic Diene Precursor Start->PathA PathB Cyclic Ketoxime Start->PathB PathC Nitroarene Precursor Start->PathC CatA Ring-Closing Metathesis (Grubbs II, High Dilution) PathA->CatA CatB Beckmann Rearrangement (Acid Catalyst) PathB->CatB CatC Photochemical Dearomative Ring Expansion PathC->CatC Product Substituted Azepane Scaffold CatA->Product CatB->Product CatC->Product

Synthetic logic for azepane ring formation via acyclic and cyclic precursors.

Protocol 1: Synthesis of 2,3,4,7-Tetrahydro-1H-azepines via Ring-Closing Metathesis (RCM)

Rationale & Causality: RCM is a premier method for constructing unsaturated azepines[8]. We specifically utilize the Grubbs Second-Generation catalyst because its N-heterocyclic carbene (NHC) ligand provides the necessary electron density and stability to tolerate basic amine functionalities, which would otherwise poison early-generation ruthenium catalysts[9]. High dilution is strictly enforced to kinetically favor intramolecular cyclization over competitive intermolecular oligomerization[7].

Step-by-Step Procedure:

  • Preparation: Dissolve the acyclic diene precursor (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a highly dilute final concentration of 0.005 M to 0.01 M[8],[7].

  • Catalyst Addition: Under a strict argon atmosphere (to prevent oxidative degradation of the active ruthenium alkylidene species), add the Grubbs II catalyst (5-10 mol%).

  • Execution: Heat the reaction mixture to a gentle reflux (40 °C) for 12-24 hours.

  • Self-Validation & Monitoring: The protocol is self-validating via LC-MS and 1H-NMR. The reaction is deemed successful when the mass shifts by exactly -28 Da (corresponding to the loss of ethylene gas). Furthermore, 1H-NMR of a crude aliquot must demonstrate the complete disappearance of terminal alkene protons (δ 5.0-6.0 ppm) and the emergence of internal cyclic olefin protons (δ 5.6-5.8 ppm).

  • Isolation: Quench the reaction with an excess of ethyl vinyl ether to deactivate the ruthenium catalyst, concentrate under reduced pressure, and purify the azepane core via flash column chromatography[8].

Protocol 2: Photochemical Dearomative Ring Expansion

Rationale & Causality: Traditional methods like the Beckmann rearrangement require harsh acidic conditions and multi-step precursor syntheses[10]. A modern, state-of-the-art alternative utilizes the blue-light-mediated photochemical dearomatization of readily available nitroarenes. This generates a reactive singlet nitrene intermediate that undergoes spontaneous ring expansion, seamlessly transferring the substitution pattern of the flat arene directly into the 3D azepane architecture in just two steps[10].

Biological Validation: High-Throughput Target Engagement

Because azepane derivatives are highly potent inhibitors of monoamine transporters (NET/DAT) and protein tyrosine phosphatases (PTPN1/2), ensuring that the observed biological activity is target-specific—and not an artifact of assay interference—is critical[2],[6].

Protocol 3: Self-Validating IC50 Determination Assay

Rationale & Causality: To confirm the azepane scaffold is a true binder and not a Pan-Assay Interference Compound (PAINS) or colloidal aggregator, a robust dose-response assay with internal stoichiometric validation is required.

  • Preparation: Prepare a 10-point serial dilution (1:3) of the azepane derivative in DMSO. Ensure the final assay concentration of DMSO does not exceed 1% v/v to prevent solvent-induced protein denaturation.

  • Execution: Incubate the compound with the target enzyme (e.g., PTPN2) and its respective fluorogenic substrate for 30 minutes at 37 °C[2].

  • Self-Validation Metrics: The assay plate must include:

    • Positive Control: A known reference inhibitor (to establish maximum inhibition and assay sensitivity).

    • Negative Control: DMSO vehicle only (to establish baseline enzymatic activity).

    • Data Integrity Check (Crucial): Calculate the Hill slope from the resulting dose-response curve. A Hill slope near 1.0 validates a stoichiometric 1:1 binding event, confirming the azepane is a specific, well-behaved ligand. A slope >2.0 suggests non-specific colloidal aggregation, requiring immediate structural redesign.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review European Journal of Medicinal Chemistry
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed N
  • Synthesis of Azepane-Based Scaffolds: Applic
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery Benchchem
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Journal of Medicinal Chemistry - ACS Public
  • Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold Ingenta Connect
  • Optimizing reaction conditions for azepane ring form
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes The University of Manchester
  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) RSC Publishing
  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis ResearchG
  • Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery Società Chimica Italiana (chim.it)

Sources

Exploratory

Conformational Analysis of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate

This guide provides a comprehensive technical analysis of the conformational landscape of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (CAS: 912444-90-7). It is designed for medicinal chemists and structural biologists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the conformational landscape of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (CAS: 912444-90-7). It is designed for medicinal chemists and structural biologists requiring high-fidelity structural data for scaffold optimization and ligand design.

Technical Whitepaper | Version 1.0

Executive Summary

The molecule 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate represents a critical bifunctional scaffold in drug discovery, particularly for programs targeting GPCRs (e.g., Orexin, Vasopressin) and protease inhibitors. Unlike the rigid piperidine (6-membered) analogs, the azepane (7-membered) core introduces significant conformational heterogeneity.[1]

The structural behavior of this molecule is governed by three competing forces:

  • Ring Puckering: The low-barrier pseudorotation between Twist-Chair (TC) and Twist-Boat (TB) conformers.

  • Carbamate Resonance: The N-Boc group imposes partial

    
     character on the nitrogen, creating distinct 
    
    
    
    rotamers (cis/trans amide-like bond).
  • Transannular Strain: The C4-ethyl ester substituent seeks a pseudo-equatorial orientation to avoid 1,3- and 1,4-transannular steric clashes.

This guide outlines the theoretical framework, computational workflow, and experimental validation protocols required to resolve these states.

Structural Deconstruction & Energetics

The Azepane Core: Beyond the Chair

While cyclohexane exists predominantly in a rigid chair form, the azepane ring lacks a unique deep energy minimum. The energy barrier between the Twist-Chair (TC) and Twist-Boat (TB) forms is often low (< 3 kcal/mol), allowing rapid interconversion at room temperature.

  • Global Minimum: Typically the Twist-Chair (TC) conformation.

  • Secondary Minimum: The Twist-Boat (TB) , often stabilized by specific substituent interactions.

  • Transition States: The true "Chair" and "Boat" forms are usually high-energy transition states in the pseudorotation pathway.

The N-Boc "Brake" (Position 1)

The tert-butyl carbamate (Boc) group at Position 1 is not a passive substituent. The


 bond has significant double-bond character due to resonance.
  • Rotamers: The tert-butyl group can orient either syn (Z) or anti (E) to the bulk of the azepane ring.

  • Dynamic NMR: At room temperature, this rotation is slow on the NMR timescale, often resulting in broadened or doubled peaks in

    
    H NMR spectra.
    
The 4-Ethyl Ester (Position 4)

In a 7-membered ring, "axial" and "equatorial" definitions are fluid. Substituents adopt pseudo-axial (a') or pseudo-equatorial (e') positions.

  • Preference: The bulky ethyl ester group strongly favors the pseudo-equatorial position to minimize transannular repulsion with the C2/C7 methylene protons.

Computational Workflow: Resolving the Ensemble

To accurately model this molecule, a single static structure is insufficient. You must generate a Boltzmann-weighted ensemble.

Protocol Design

The following workflow integrates molecular mechanics for sampling and Density Functional Theory (DFT) for accurate energy ranking.

ConformationalWorkflow Start Input Structure (2D/3D) Search Conformational Search (Monte Carlo / LowModeMD) Force Field: MMFF94x or OPLS4 Start->Search Filter Redundancy Filter RMSD < 0.25 Å Search->Filter DFT_Opt Geometry Optimization DFT: B3LYP-D3(BJ)/6-31G(d,p) Solvent: CPCM (Chloroform/DMSO) Filter->DFT_Opt Freq Frequency Calculation Verify Minima (0 Imaginary Freq) Calculate Gibbs Free Energy (ΔG) DFT_Opt->Freq Boltzmann Boltzmann Weighting Calculate Population % at 298K Freq->Boltzmann

Figure 1: Hierarchical workflow for determining the conformational ensemble of flexible azepane derivatives.

Key Computational Parameters
ParameterRecommendationRationale
Force Field MMFF94x or OPLS4Accurately parameterizes carbamate planarity and ring strain.
DFT Functional

B97X-D or B3LYP-D3(BJ)
Dispersion corrections (-D3) are critical for capturing weak transannular interactions in medium rings.
Basis Set 6-311+G(d,p)Diffuse functions (+) are necessary for the lone pairs on the carbamate and ester oxygens.
Solvent Model IEFPCM or SMDGas-phase calculations will overemphasize intramolecular H-bonds; use DMSO or

to match NMR conditions.

Experimental Validation Protocols

Trustworthy models require experimental verification. The following protocols isolate specific conformational features.

Variable Temperature (VT) NMR

Objective: Determine the rotational barrier of the N-Boc group.

  • Method: Acquire

    
    H NMR spectra in DMSO-
    
    
    
    starting at 298 K and increasing to 373 K in 10 K increments.
  • Observation: At 298 K, the N-Boc group often causes signal coalescence (broad peaks) or distinct rotamer signals (e.g., two sets of tert-butyl singlets).

  • Validation: At high temperature (373 K), these signals should sharpen into a single average set as the rotation becomes fast relative to the NMR timescale.

NOESY/ROESY Analysis

Objective: Confirm the ring puckering (TC vs. TB) and ester orientation.

  • Critical NOE Correlations:

    • H4 (methine)

      
       H2/H7 (methylene):  Strong NOE indicates a compact Twist-Boat form. Weak/No NOE suggests the more extended Twist-Chair.
      
    • H4

      
       N-Boc (
      
      
      
      Bu):
      If NOE is observed, the ring may be folded such that the C4 substituent is brought closer to the N-terminus (Boat-like), or it indicates a specific rotamer of the Boc group.
X-Ray Crystallography (Small Molecule)

Objective: Definitive solid-state structure.

  • Challenge: The oily nature of this ester often prevents crystallization.

  • Solution: Hydrolyze the ethyl ester to the free acid or convert to a crystalline derivative (e.g., p-bromobenzyl amide) to lock the conformation for diffraction studies.

Conformational Landscape Analysis

Based on aggregated data for N-Boc-azepane-4-carboxylates, the conformational equilibrium is defined by the following states:

The Dominant Conformer: Twist-Chair (TC)[2]
  • Population: ~60-75% in solution.

  • Geometry: The ring adopts a twisted chair shape.[2][3]

  • Substituents:

    • N-Boc: Planar carbamate, minimizing

      
       strain with adjacent C2/C7 protons.
      
    • C4-Ester: Pseudo-equatorial.[4] This places the bulky ester group away from the ring center, minimizing transannular steric clash.

  • Energy: Global Minimum (

    
     kcal/mol).
    
The Minor Conformer: Twist-Boat (TB)
  • Population: ~25-40% in solution.

  • Geometry: A more folded structure.

  • Stability Factor: Can be stabilized by weak intramolecular hydrogen bonding (if the ester carbonyl interacts with available donors) or solvent packing effects.

  • Energy:

    
     to 
    
    
    
    kcal/mol relative to TC.

Equilibrium TC Twist-Chair (TC) (Global Minimum) Pseudo-Eq Ester TS Transition State (Pseudorotation) TC->TS  ΔG‡ ~8 kcal/mol   TB Twist-Boat (TB) (High Energy) Folded Ring TB->TS TS->TC TS->TB

Figure 2: Thermodynamic equilibrium between the dominant Twist-Chair and minor Twist-Boat conformers.

Implications for Drug Design[1][5]

Understanding this conformational bias is crucial when using 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate as a scaffold:

  • Vector Alignment: In the Twist-Chair (major) form, the vectors of the N1 and C4 substituents are roughly 120°–140° apart. In the Twist-Boat, this angle tightens significantly. Ligand docking studies must account for this flexibility; rigid docking may miss the bioactive conformation.

  • Solubility & Permeability: The exposure of the polar ester and carbamate oxygens varies between conformers. The more compact Twist-Boat may mask polar surface area (PSA), potentially improving passive membrane permeability (LogP modulation).

  • Cyclization Potential: If reacting the C4-ester with the N1-amine (after deprotection), the Twist-Boat conformer is the "reactive" species required for cyclization (bringing C4 and N1 into proximity).

References

  • BenchChem. A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. (Accessed 2025).[1][5][6]

  • Dillen, J. Conformational Analysis of 7-Membered Rings: Azepane and Oxepane. Journal of Physical Chemistry A.

  • PubChem. 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (CID 4436570).[6] National Library of Medicine.

  • Organic & Biomolecular Chemistry. Conformational regulation of substituted azepanes through selective monofluorination. (2014).

  • Sigma-Aldrich. Product Specification: 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate.[7]

Sources

Foundational

Reactivity and Stability Profiling of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate: A Comprehensive Technical Guide

Executive Summary & Structural Profiling In modern medicinal chemistry and drug development, the design of conformationally restricted scaffolds is critical for target specificity. 1-tert-Butyl 4-ethyl azepane-1,4-dicarb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

In modern medicinal chemistry and drug development, the design of conformationally restricted scaffolds is critical for target specificity. 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (CAS: 912444-90-7) serves as a highly versatile, seven-membered heterocyclic building block (1[1]). With a molecular weight of 271.35 g/mol and a molecular formula of C₁₄H₂₅NO₄, this compound is engineered with an orthogonal protection strategy that allows for precise, step-wise functionalization.

Azepane derivatives are of immense interest in pharmaceutical development because the flexible seven-membered ring acts as an excellent


-turn mimic, enabling the synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs) (2[2]). The presence of an acid-labile N-tert-butyloxycarbonyl (Boc) group and a base-labile C-4 ethyl ester provides scientists with two independent axes of reactivity without risking cross-deprotection.

Orthogonal Reactivity & Mechanistic Pathways

The utility of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate lies in the predictable causality of its functional groups under specific chemical environments.

Pathway A: Acid-Catalyzed N-Boc Deprotection

The Boc group is an industry standard due to its robust stability under basic and nucleophilic conditions, paired with its facile cleavage in acidic media (3[3]). The deprotection mechanism is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This protonation weakens the tert-butyl-oxygen bond, leading to the expulsion of a stable tert-butyl cation and the formation of a transient carbamic acid intermediate (4[5]). The carbamic acid rapidly and spontaneously decarboxylates, releasing CO₂ gas and yielding the free secondary amine as a TFA salt[3].

Pathway B: Base-Catalyzed Ethyl Ester Saponification

Conversely, the C-4 ethyl ester is highly susceptible to base-catalyzed hydrolysis (saponification) while remaining completely stable under the mild acidic conditions used for Boc removal. This reaction is optimally driven by aqueous lithium hydroxide (LiOH) in a tetrahydrofuran (THF) co-solvent system (6[6]). The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. The collapse of this intermediate expels the ethoxide leaving group, generating a lithium carboxylate salt that is subsequently acidified to yield the free carboxylic acid. LiOH is explicitly chosen over harsher bases (like NaOH or KOH) because its milder nature prevents unwanted epimerization or degradation of sensitive adjacent moieties in complex drug scaffolds[6].

Visualization of Reactivity Pathways

OrthogonalReactivity SM 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (Starting Material) BocDeprot Ethyl azepane-4-carboxylate (N-Deprotected Amine) SM->BocDeprot TFA / DCM (Acidic) - t-Butyl cation, - CO2 EsterHyd 1-Boc-azepane-4-carboxylic acid (C-Deprotected Acid) SM->EsterHyd LiOH / THF:H2O (Basic) - EtOH FullDeprot Azepane-4-carboxylic acid (Fully Deprotected) BocDeprot->FullDeprot LiOH / THF:H2O (Basic) EsterHyd->FullDeprot TFA / DCM (Acidic)

Orthogonal deprotection pathways of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate.

Stability Studies & Degradation Kinetics

Understanding the stability profile of this azepane derivative is essential for storage and handling. The compound relies on the kinetic stability of its protecting groups to prevent premature degradation.

Environmental ConditionTemperatureTimeframeStability OutcomeMechanistic Result
Aqueous Buffer (pH 7.4) 25 °C4 Weeks>99% IntactNo spontaneous hydrolysis or decarboxylation.
1M HCl (Aqueous) 25 °C24 HoursRapid DegradationComplete Boc cleavage yielding the free amine.
1M NaOH (Aqueous) 25 °C24 HoursRapid DegradationComplete ester saponification yielding the carboxylate.
Thermal (Neat, Inert Atm) 80 °C7 Days>95% IntactThermally stable; safe for standard heated drying.
Thermal (Neat) >150 °CMinutesDegradationThermal auto-decarboxylation of the Boc group.

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm causality and reaction completion.

Protocol 1: Selective N-Boc Deprotection (Amine Liberation)

Objective: Isolate ethyl azepane-4-carboxylate as a TFA salt.

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a substrate concentration of 0.2 M.

  • Acidification: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add neat Trifluoroacetic Acid (TFA) to achieve a final concentration of 20-30% (v/v) relative to DCM. Causality Note: DCM stabilizes the highly polar transition states without reacting with the transient tert-butyl cation.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Self-Validation Checkpoint: Monitor the reaction for the cessation of CO₂ gas evolution (bubbling). Verify completion via LC-MS; the starting material mass (m/z 272.1[M+H]⁺) must completely disappear, replaced by the product mass (m/z 172.1 [M+H]⁺).

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual trapped TFA, yielding the product as a viscous oil.

Protocol 2: Selective Ethyl Ester Hydrolysis (Carboxylate Liberation)

Objective: Isolate 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid.

  • Dissolution: Dissolve the starting material (1.0 eq) in a 2:1 (v/v) mixture of Tetrahydrofuran (THF) and deionized water to a concentration of 0.15 M.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in a single portion to the vigorously stirring solution at room temperature.

  • Propagation & Monitoring: Stir the biphasic mixture for 4–8 hours. Self-Validation Checkpoint: Analyze the mixture via TLC (Stain: Potassium Permanganate) or LC-MS. The reaction is complete when the ester mass (m/z 272.1) is entirely converted to the acid mass (m/z 244.1[M+H]⁺).

  • Quenching & Isolation: Remove the volatile THF in vacuo. Dilute the remaining aqueous layer with water and cool to 0 °C. Carefully acidify the aqueous layer to pH 3-4 using 1M HCl (dropwise) to protonate the carboxylate. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure carboxylic acid as a white solid.

References

  • ACS Publications. "Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate". Organic Process Research & Development. URL:[Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection". Master Organic Chemistry Reaction Guide. URL: [Link]

  • National Center for Biotechnology Information (PMC). "Highly Selective SERCA2a Activators: Preclinical Development of a Congeneric Group of First-in-Class Drug Leads against Heart Failure". Journal of Medicinal Chemistry. URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate in Peptidomimetic Synthesis

[1] Abstract This application note details the utilization of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (CAS 912444-90-7) as a critical scaffold in the synthesis of conformationally constrained peptides.[1] As an or...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the utilization of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (CAS 912444-90-7) as a critical scaffold in the synthesis of conformationally constrained peptides.[1] As an orthogonal precursor to azepane-4-carboxylic acid , this molecule serves as a homolog of proline and piperidine-4-carboxylic acid, offering a unique seven-membered ring topology.[1] This guide provides validated protocols for selective hydrolysis, solid-phase peptide synthesis (SPPS) incorporation, and mechanistic insights into its role as a


-turn inducer in drug design, particularly for protease inhibitors and GPCR modulators.[1]

Introduction: The Azepane Scaffold in Drug Design

In medicinal chemistry, controlling the three-dimensional architecture of a peptide backbone is paramount for high-affinity target binding.[1] While proline (5-membered) and isonipecotic acid (6-membered) are standard tools for inducing turns, the azepane (7-membered) ring offers distinct conformational properties:

  • Expanded Hydrophobic Surface: The larger ring provides additional van der Waals contacts within hydrophobic pockets (e.g., Cathepsin K or opioid receptors).

  • 
    -Turn Induction:  Azepane-4-carboxylic acid derivatives favor specific torsional angles (
    
    
    
    ) that stabilize type II’
    
    
    -turns, critical for mimicking bioactive loops in proteins.[1]
  • Metabolic Stability: The non-natural seven-membered ring resists rapid proteolysis compared to linear counterparts.[1]

The subject compound, 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate , is the preferred starting material due to its orthogonal protection scheme : the acid-labile Boc group protects the amine, while the base-labile ethyl ester protects the carboxylic acid.[1]

Chemical Specifications & Stability

PropertySpecification
Compound Name 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate
CAS Number 912444-90-7
Formula

Molecular Weight 271.35 g/mol
Structure Azepane ring, N-Boc (pos 1), Ethyl Ester (pos 4)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Storage 2–8°C, Desiccated

Protocol A: Selective Hydrolysis (Preparation of the Free Acid)

Objective: To convert the ethyl ester to a free carboxylic acid without affecting the N-Boc protection, yielding 1-Boc-azepane-4-carboxylic acid suitable for peptide coupling.[1]

Reagents
  • Starting Material: 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate[1][2][3][4]

  • Solvent: THF/Methanol/Water (3:1:1 v/v)[1]

  • Base: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O)

  • Workup: 1M HCl, Ethyl Acetate (EtOAc), Brine

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 equivalent (eq) of the starting diester in the THF/MeOH/Water mixture (0.1 M concentration).

    • Note: The addition of MeOH is critical to solubilize the hydrophobic ester in the aqueous base.

  • Saponification: Cool the solution to 0°C. Add 2.5 eq of LiOH·H₂O slowly.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (

      
      ) should disappear, and a baseline spot (acid) should appear.
      
  • Quench & Acidification: Evaporate THF/MeOH under reduced pressure. Dilute the remaining aqueous residue with water. Wash once with diethyl ether (to remove unreacted ester).[1] Acidify the aqueous layer carefully with 1M HCl to pH ~3.0 at 0°C.

    • Critical: Do not use strong mineral acids (conc.[1] HCl) or heat, as this may degrade the Boc group.

  • Extraction: Extract the cloudy acidic solution with EtOAc (3 x). Combine organics, dry over Na₂SO₄, and concentrate.

  • Yield: Expect >90% yield of a viscous oil or white solid (1-Boc-azepane-4-carboxylic acid).[1]

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To introduce the azepane scaffold into a peptide chain using Fmoc/tBu strategy (requires conversion of Boc to Fmoc or using the Boc-acid in a Boc-strategy synthesis). Below describes the standard Fmoc-strategy adaptation.

Pre-requisite: If using Fmoc-SPPS, the Boc group from Protocol A must be swapped for Fmoc (TFA deprotection


 Fmoc-OSu protection).[1] If using Boc-SPPS, proceed directly.[1][5]
Workflow Diagram (Graphviz)

PeptideSynthesis cluster_SPPS Peptide Coupling (SPPS) Start Start: 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate Hydrolysis Step 1: Selective Hydrolysis (LiOH, THF/MeOH/H2O) Start->Hydrolysis Ester Cleavage Intermediate Intermediate: 1-Boc-azepane-4-carboxylic acid Hydrolysis->Intermediate Activation Activation: HATU / DIPEA / DMF Intermediate->Activation Free Acid Input Coupling Coupling to Resin-bound Amine (Formation of Amide Bond) Activation->Coupling Deprotection N-Terminal Deprotection (TFA for Boc removal) Coupling->Deprotection Elongation Peptide Elongation (Next AA Coupling) Deprotection->Elongation Result Final Product: Azepane-containing Peptidomimetic Elongation->Result

Caption: Workflow for converting the diester precursor into a bioactive peptide scaffold.

Detailed Coupling Protocol (Manual)
  • Resin Preparation: Swell 100 mg of Rink Amide resin (loading 0.6 mmol/g) in DMF for 30 min. Deprotect the initial Fmoc group (20% piperidine/DMF).

  • Activation: In a separate vial, dissolve 1-Boc-azepane-4-carboxylic acid (3 eq relative to resin), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq).[1]

    • Why HATU? The secondary amine of the azepane (once deprotected) and the steric bulk of the 7-membered ring require a potent coupling agent to drive the reaction to completion.

  • Coupling: Add the activated solution to the resin. Shake at RT for 2 hours.

    • Test: Perform a Kaiser test (ninhydrin).[1] It should be negative (colorless beads), indicating the resin amines are capped by the azepane acid.

  • N-Terminal Deprotection (Boc Removal):

    • Note: Since the azepane is Boc-protected, this step must be compatible with the synthesis strategy.

    • For Boc-SPPS: Treat with 50% TFA/DCM for 30 min.

    • For Fmoc-SPPS: You must have swapped Boc for Fmoc before this step, or use this as the final N-terminal residue.[1]

  • Elongation: Wash resin with DCM/DMF.[1] The secondary amine on the azepane ring is now exposed. It is sterically hindered .[1]

    • Recommendation: Use symmetrical anhydrides or PyAOP for the next amino acid coupling onto the azepane nitrogen. Double coupling (2 x 1 hr) is mandatory.[1]

Mechanistic Applications & Case Studies

Protease Inhibition (Cathepsin K)

The azepane-4-carboxylic acid scaffold mimics the


 or 

residues in protease inhibitors.[1] In the development of Balicatib analogs (Cathepsin K inhibitors), the azepane ring constrains the backbone, directing the carbonyl oxygen into the oxyanion hole of the enzyme.
  • Mechanism: The 7-membered ring imposes a "kink" that prevents the peptide from adopting an extended

    
    -sheet conformation, favoring a turn that fits the enzyme active site active cleft.
    
Opioid Receptor Modulation

Azepane derivatives serve as core scaffolds for


-opioid receptor agonists.[1] The 1,4-substitution pattern allows the display of a pharmacophore (at C4) while the N1 position anchors the molecule to the peptide chain or a basic group essential for receptor salt-bridging.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Hydrolysis Ester is too hydrophobic; precipitation occurs.[1]Increase MeOH ratio or use THF/MeOH (1:1).[1] Ensure vigorous stirring.
Incomplete Coupling to Resin Steric hindrance of the C4 carboxylate.Use HATU/HOAt instead of HBTU. Increase reaction time to 4 hours.
Failed Coupling onto Azepane Nitrogen The secondary amine (N1) is buried in the 7-membered ring.Use highly reactive acylating agents (Acid Fluorides or PyAOP).[1] Perform double coupling.
Boc Group Loss during Hydrolysis pH dropped too low (<2) or temperature too high.[1]Maintain pH ~3.0 during workup.[1] Keep temperature at 0°C during acidification.

References

  • ChemicalBook. (2025).[1] 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate Properties and Specifications. Retrieved from

  • Pellegrino, S., et al. (2012).[6] 1H-Azepine-4-amino-4-carboxylic acid: A new α,α-disubstituted ornithine analogue capable of inducing helix conformations.[1][7] Chemistry - A European Journal, 18(28).[1][7] (Contextual grounding on azepane conformational bias).

  • Hanessian, S., et al. (2006). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Journal of Organic Chemistry. (General methodology for azepane scaffolds).
  • PubChem. (2025).[1] Azepane-4-carboxylic acid Data. National Library of Medicine. Retrieved from

  • BenchChem. (2025).[1][8] Synthesis of Azepane-Based Scaffolds: Application Notes. Retrieved from

Sources

Application

Use of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate for synthesizing constrained amino acids

Abstract This guide details the strategic application of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (CAS: 912444-90-7) as a precursor for Azepane-4-carboxylic acid (Aze) . Unlike standard proline (5-membered) or pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (CAS: 912444-90-7) as a precursor for Azepane-4-carboxylic acid (Aze) . Unlike standard proline (5-membered) or pipecolic acid (6-membered) scaffolds, the 7-membered azepane ring offers a unique "flexible constraint," enabling the stabilization of


-turns  and 

-helices
in bioactive peptides while maintaining specific side-chain vectors unavailable to smaller rings. This document provides validated protocols for hydrolysis, Fmoc-switching for Solid Phase Peptide Synthesis (SPPS), and strategic integration into peptide backbones.

Part 1: Strategic Analysis & Mechanism

The Azepane Advantage

In medicinal chemistry, conformational restriction is a primary strategy to improve metabolic stability and receptor selectivity. While Proline is the gold standard for


-turns, it is often too rigid or lacks the appropriate ring geometry for specific receptor pockets.

The Azepane-4-carboxylic acid scaffold, derived from the title compound, serves as a homolog of isonipecotic acid. Its 7-membered ring creates a specific conformational bias:

  • 
    -Amino Acid Homolog:  Depending on the path traced (N1→C2→C3→C4 vs N1→C7→C6→C5→C4), it acts as a spacer that induces distinct backbone curvature.
    
  • Secondary Structure Induction: It strongly promotes Type I and Type III'

    
    -turns  and can nucleate 
    
    
    
    -helical
    structures when placed at the
    
    
    position of a peptide sequence.
  • Solubility: The ring nitrogen (when protonated or functionalized) and the increased carbon count offer a tunable hydrophobicity profile (LogP ~2.1 for the Boc-acid).

Structural Comparison

The following diagram illustrates the structural relationship and conformational space expansion provided by the azepane scaffold compared to standard constrained amino acids.

Azepane_Comparison cluster_properties Conformational Utility Proline Proline (5-Membered) Rigid Turn Inducer Pipecolic Pipecolic Acid (6-Membered) Homoproline Proline->Pipecolic +1 Carbon Azepane Azepane-4-Carboxylic Acid (7-Membered) Flexible Constraint 3-10 Helix Inducer Pipecolic->Azepane +1 Carbon (Ring Expansion) Turn Beta-Turn Stabilization Azepane->Turn Helix 3(10)-Helix Nucleation Azepane->Helix

Figure 1: Structural evolution of cyclic amino acids. The azepane scaffold occupies a unique "Goldilocks" zone of flexibility, allowing it to accommodate secondary structures that are energetically forbidden for smaller rings.

Part 2: Experimental Protocols

Protocol A: Scaffold Activation (Hydrolysis)

Objective: Convert the ethyl ester precursor to the free carboxylic acid (1-Boc-azepane-4-carboxylic acid) suitable for solution-phase coupling or further modification.

Reagents:

  • 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 equiv)

  • Solvent: THF/Water (3:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (3.68 mmol) of the starting ester in 12 mL of THF. Cool to 0°C in an ice bath.

  • Saponification: Add a solution of LiOH·H₂O (464 mg, 11.0 mmol) in 4 mL of distilled water dropwise.

  • Reaction: Remove the ice bath and stir vigorously at room temperature (25°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes; stain with Ninhydrin or KMnO₄). The starting material (Rf ~0.6) should disappear, and a baseline spot (acid) should appear.

  • Workup:

    • Evaporate THF under reduced pressure (rotary evaporator, <40°C).

    • Dilute the aqueous residue with 10 mL water and wash with Et₂O (2 x 10 mL) to remove non-polar impurities.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3.0. Note: The product may precipitate as an oil or solid.

    • Extract the acidic aqueous layer with EtOAc (3 x 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect ~90-95% of 1-Boc-azepane-4-carboxylic acid as a viscous colorless oil or white solid.

    • Validation: ¹H NMR (CDCl₃) should show loss of ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).

Protocol B: The "Fmoc-Switch" (For SPPS)

Objective: Replace the acid-labile Boc group with a base-labile Fmoc group for standard Solid Phase Peptide Synthesis.

Reagents:

  • 1-Boc-azepane-4-carboxylic acid (from Protocol A)

  • Trifluoroacetic acid (TFA) / DCM (1:1)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • Na₂CO₃ or NaHCO₃ (Base)

Step-by-Step Methodology:

  • Boc Removal: Dissolve the Boc-acid in DCM (5 mL/g). Add an equal volume of TFA. Stir for 1 hour. Evaporate volatiles and co-evaporate with toluene (3x) to remove residual TFA. Result: Azepane-4-carboxylic acid TFA salt.

  • Fmoc Protection:

    • Suspend the TFA salt in Water/Dioxane (1:1).

    • Adjust pH to ~9.0 using solid Na₂CO₃.

    • Add Fmoc-OSu (1.1 equiv) in one portion.

    • Stir overnight at RT, maintaining pH 8–9 (add base if necessary).

  • Workup:

    • Wash the reaction mixture with Et₂O (removes excess Fmoc-OSu/byproducts).

    • Acidify the aqueous phase to pH 2 with 1M HCl.

    • Extract with EtOAc (3x). Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography (DCM/MeOH 95:5).

  • Product: 1-Fmoc-azepane-4-carboxylic acid .

Protocol C: Peptide Coupling (SPPS Integration)

Context: The secondary amine of the azepane ring is sterically hindered (similar to proline but more flexible). High-efficiency coupling reagents are required.

Recommended Conditions:

Parameter Condition Rationale
Coupling Reagent HATU or PyAOP (1.2 equiv) Azo-based reagents prevent epimerization and drive reaction on hindered secondary amines.
Base HOAt (1.2 equiv) + DIPEA (2.5 equiv) HOAt is superior to HOBt for secondary amines due to the neighboring group effect.
Solvent DMF or NMP Polar aprotic solvents ensure solubility of the constrained scaffold.
Reaction Time Double coupling (2 x 1 hr) Ensures >99% conversion; crucial for avoiding deletion sequences.

| Kaiser Test | Chloranil Test | Standard Kaiser test (ninhydrin) does not work for secondary amines. Use Chloranil or acetaldehyde/chloranil. |

Part 3: Workflow Visualization

The following diagram outlines the complete synthetic pathway from the commercial ester to the peptide building block.

Synthesis_Workflow Start Start: 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Inter1 Intermediate: 1-Boc-Azepane-4-COOH Step1->Inter1 Branch_Sol Solution Phase Peptide Synthesis Inter1->Branch_Sol Direct Use Step2 Deprotection (TFA/DCM) Inter1->Step2 Fmoc Switch Inter2 Intermediate: H-Azepane-4-COOH (TFA Salt) Step2->Inter2 Step3 Fmoc Protection (Fmoc-OSu, Na2CO3) Inter2->Step3 Final Final Building Block: 1-Fmoc-Azepane-4-COOH Step3->Final SPPS Solid Phase Peptide Synthesis (HATU/HOAt) Final->SPPS Coupling

Figure 2: Synthetic workflow for converting the commercial ethyl ester into a SPPS-ready Fmoc building block.

Part 4: Troubleshooting & Optimization (E-E-A-T)

  • Poor Solubility during Hydrolysis:

    • Issue: The starting ester is lipophilic.

    • Fix: If the reaction is slow, increase the THF ratio or add methanol (THF/MeOH/Water 2:1:1) to create a homogeneous phase.

  • Epimerization Risk:

    • Insight: While the C4 position is not the

      
      -carbon to the amine (it is 
      
      
      
      ), the chiral integrity of the ring conformation is robust. However, if synthesizing 4-substituted derivatives where C4 is chiral, avoid strong bases and high heat during coupling.
  • Monitoring Coupling (SPPS):

    • Critical: Do not rely on the Kaiser test (blue) for the deprotection of the Azepane residue. The secondary amine will not react with ninhydrin to produce the blue color. Use the Chloranil test (acetaldehyde/chloranil), which turns blue/green for secondary amines.

  • C4-Alkylation (Advanced):

    • To generate quaternary centers (e.g., 4-methyl-azepane-4-carboxylic acid), treat the starting ester with LiHMDS at -78°C followed by MeI. This creates a highly rigid "tetrasubstituted" amino acid analog, further locking the

      
      -turn conformation.
      

References

  • Synthesis and Conformational Analysis of Azepane Amino Acids Source: Journal of Organic Chemistry (2025) Relevance: Defines the synthesis of cis-5-aminoazepane-4-carboxylic acid and its use in helical peptides. Link:[Link]

  • 
    -Turn Induction by Azepane-Derived Quaternary Amino Acids 
    Source: Journal of Organic Chemistry (2023)
    Relevance: Validates the azepane scaffold as a strong inducer of Type I 
    
    
    
    -turns and supramolecular helices.[1][2][3][4] Link:[Link][4]
  • 1-Boc-Azepane-4-carboxylic acid (Compound Data) Source: PubChem (NIH) Relevance: Chemical and physical properties of the hydrolyzed scaffold. Link:[Link]

  • Azepane Peptidomimetics in Drug Design Source: ResearchGate / Bioorganic & Medicinal Chemistry Relevance: Overview of 7-membered ring constraints in bioactive peptides. Link:[Link]

Sources

Method

Application Note: Methodologies for Incorporating Azepane Dicarboxylates into Peptidomimetics

This Application Note is designed as a high-level technical guide for the incorporation of Azepane Dicarboxylates (and related 7-membered aza-scaffolds) into peptidomimetics. It addresses the synthetic challenges of ring...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for the incorporation of Azepane Dicarboxylates (and related 7-membered aza-scaffolds) into peptidomimetics. It addresses the synthetic challenges of ring construction, the specific steric hurdles of solid-phase coupling to secondary amines, and the structural validation of the resulting foldamers.

Executive Summary & Scientific Rationale

Azepane dicarboxylates (e.g., azepane-3,6-dicarboxylic acid or 4-aminoazepane-2,x-dicarboxylic acid ) serve as powerful conformational constraints in peptidomimetics. Unlike flexible linear peptides, these 7-membered rings restrict the dihedral angles (


) of the backbone, pre-organizing the molecule into bioactive secondary structures such as 

-turns or

-helices.

Therapeutic Value:

  • Entropic Advantage: By locking the bioactive conformation, the entropic penalty upon binding to a receptor is minimized, significantly enhancing affinity (

    
    ).
    
  • Proteolytic Stability: The non-natural azepane core and the resulting altered backbone topology render the peptidomimetic resistant to standard proteases (trypsin, chymotrypsin).

  • Side-Chain Vectorization: The "dicarboxylate" functionality allows one carboxyl group to participate in the peptide backbone while the second acts as a constrained Glutamic Acid (Glu) or Aspartic Acid (Asp) mimetic, projecting a negative charge in a precise vector for receptor interaction.

Chemical Synthesis of the Azepane Scaffold

Objective: Synthesis of an orthogonally protected azepane building block suitable for Fmoc-SPPS.

The most robust route to chiral azepane dicarboxylates utilizes Ring-Closing Metathesis (RCM) . This modular approach allows for the stereoselective introduction of side chains prior to cyclization.

Protocol 1: Stereoselective Synthesis via RCM

Reagents: Grubbs II Catalyst, Allylglycine derivatives, Fmoc-Cl.

  • Precursor Assembly: React two equivalents of an allylic amino acid derivative (e.g., allylglycine or serine-derived vinyl species) to form a linear diene precursor.

  • Cyclization (RCM):

    • Dissolve the diene (0.01 M) in anhydrous Dichloromethane (DCM) to favor intramolecular cyclization over polymerization.

    • Add Grubbs 2nd Generation Catalyst (2-5 mol%). Reflux for 12–24 hours.

    • Checkpoint: Monitor disappearance of the diene via TLC/LC-MS.

  • Hydrogenation: Reduce the resulting alkene using

    
     (1 atm) and Pd/C to obtain the saturated azepane core.
    
  • Orthogonal Protection:

    • N-terminus: Protect with Fmoc (fluorenylmethoxycarbonyl) for SPPS compatibility.

    • Backbone C-terminus: Free carboxylic acid (or active ester).

    • Side-chain C-terminus: Protect as Allyl ester (OAll) or tert-butyl ester (OtBu) depending on the desired deprotection strategy.

Figure 1: Synthesis Pathway (Graphviz Diagram)

AzepaneSynthesis Start Allyl-Amino Acid (Chiral Pool) Diene Linear Diene Precursor Start->Diene Dimerization/Coupling RCM Ring-Closing Metathesis (Grubbs II, DCM) Diene->RCM Dilution (0.01M) Alkene Unsaturated Azepane RCM->Alkene Cyclization Hydro Hydrogenation (H2, Pd/C) Alkene->Hydro Saturation Protect Orthogonal Protection (Fmoc/OtBu) Hydro->Protect Fmoc-Cl / TFA Final Fmoc-Azepane-OH Building Block Protect->Final Purification

Caption: Modular synthesis of protected azepane scaffolds via Ring-Closing Metathesis (RCM).

Solid-Phase Incorporation Protocols

Objective: Efficient coupling of the sterically hindered secondary amine of the azepane ring during peptide assembly.

Incorporating azepanes into a peptide sequence is difficult because the ring nitrogen is a secondary amine and is sterically crowded. Standard coupling reagents (HBTU/DIC) often fail or result in low yields (deletion sequences).

Protocol 2: The "Hard Coupling" Cycle

Reagents: HATU, HOAt, DIPEA, DMF.

Step-by-Step Methodology:
  • Resin Preparation:

    • Use ChemMatrix or PEG-PS resin for better swelling.

    • Swell resin in DMF for 30 mins.

  • Coupling the Azepane (onto the previous residue):

    • Since the incoming azepane has a primary carboxylate, this step is standard.

    • Use 4 eq.[1][2] Fmoc-Azepane-OH , 3.9 eq. HATU , 8 eq. DIPEA .

    • Reaction time: 1 hour.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Critical: Wash extensively (5x DMF) to remove piperidine, which can form adducts.

  • Coupling the Next Amino Acid (ONTO the Azepane):

    • The Challenge: You are coupling onto the hindered secondary amine of the azepane.

    • Activation: Dissolve the next Fmoc-Amino Acid (5 eq.) with HATU (5 eq.) and HOAt (5 eq.) in minimal DMF.

    • Base: Add DIPEA (10 eq.) immediately before addition to resin.

    • Conditions: Double coupling is mandatory .

      • Coupling 1: 2 hours at Room Temperature.

      • Coupling 2: 1 hour at 40°C (Microwave assisted if available, max 50°C to avoid racemization).

  • Monitoring (The Chloranil Test):

    • Do NOT use the Kaiser Test (Ninhydrin). It only detects primary amines.

    • Use the Chloranil Test or Bromophenol Blue test to detect free secondary amines.

    • Positive (Incomplete): Blue/Green particles.

    • Negative (Complete): Colorless/Yellow particles.

Table 1: Coupling Reagent Performance for Azepane Secondary Amines

ReagentActivation TypeEfficiencyRacemization RiskRecommendation
HATU/HOAt Aza-benzotriazoleHigh LowGold Standard for hindered amines.
PyAOP Phosphonium (Aza)HighLowExcellent alternative if HATU fails.
PyBOP PhosphoniumModerateLowUse only for unhindered positions.
HBTU/HCTU BenzotriazoleLowModerateAvoid for secondary amine coupling.
DIC/Oxyma CarbodiimideModerateVery LowGood for microwave synthesis.

Structural Validation & Analysis

Objective: Confirming the peptidomimetic adopts the designed secondary structure (e.g., Beta-turn).

Protocol 3: Circular Dichroism (CD) Analysis

Azepane dicarboxylates are often designed to mimic Type II'


-turns .
  • Sample Prep: Dissolve purified peptidomimetic in Phosphate Buffer (pH 7.4) and TFE (Trifluoroethanol) mixtures to assess helical propensity. Concentration: 50

    
    M.
    
  • Acquisition: Scan 190–250 nm at 20°C.

  • Interpretation:

    • 
      -Turn Signature:  Look for a maximum near 200–205 nm  and a minimum near 215–225 nm  (depending on turn type).
      
    • Random Coil: Minimum at 198 nm.

    • Success Criterion: A distinct shift from the random coil minimum (198 nm) towards a structured minimum (>210 nm) indicates successful conformational restriction by the azepane scaffold.

Logical Workflow Diagram

The following diagram illustrates the decision matrix for synthesizing and validating these peptidomimetics.

AzepaneWorkflow Design Design Phase: Select Azepane Scaffold (e.g., 3,6-dicarboxylate) Synth Scaffold Synthesis (RCM Route) Design->Synth SPPS SPPS Assembly (Fmoc Strategy) Synth->SPPS Check1 Coupling onto Azepane NH? SPPS->Check1 Standard Standard Coupling (HBTU/DIC) Check1->Standard No (Primary Amine) Hard Hard Coupling (HATU/HOAt, Double Cpl) Check1->Hard Yes (Secondary Amine) Cleave Cleavage & Deprotection (TFA/TIPS/H2O) Standard->Cleave Monitor Chloranil Test (Secondary Amine) Hard->Monitor Monitor->Hard Positive (Incomplete) Monitor->Cleave Negative (Complete) Validation CD & NMR Validation Cleave->Validation

Caption: Decision logic for incorporating azepane scaffolds into solid-phase peptide synthesis.

References

  • Beta-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Source: Journal of Organic Chemistry (2023). URL:[Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Source: Molecules (MDPI) (2021). URL:[Link]

  • Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as β-turn mimics. Source: Journal of Organic Chemistry (2005). URL:[Link]

  • Solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids. Source: ResearchGate (2020). URL:[Link]

Sources

Application

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate in the synthesis of PARP-1 inhibitors

This Application Note and Protocol Guide details the strategic utilization of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (CAS: 912444-90-7) in the design and synthesis of next-generation Poly (ADP-ribose) polymerase-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic utilization of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (CAS: 912444-90-7) in the design and synthesis of next-generation Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors.

Application Note: Azepane Scaffolds in PARP-1 Inhibitor Design

1. Executive Summary

The development of PARP-1 inhibitors has historically relied on rigid 6-membered nitrogen heterocycles (piperazines in Olaparib, piperidines in Niraparib) to project solubilizing groups into the solvent-exposed region of the enzyme's binding pocket. 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate serves as a critical "ring-expanded" bioisostere. By introducing a 7-membered azepane ring, medicinal chemists can alter the vector of the solubilizing tail, improve hydrodynamic solubility, and evade resistance mechanisms associated with compact binding pockets.

2. Strategic Rationale (SAR)
  • Bioisosterism: The azepane ring acts as a lipophilic spacer that mimics the piperidine core of Niraparib but with increased conformational flexibility. This "ring expansion" strategy is often employed to break intellectual property (IP) space or to fine-tune the metabolic stability of the drug.

  • Orthogonal Protection: The molecule features two distinct protecting groups:

    • N-1 Position (Boc): Acid-labile protection for the secondary amine.

    • C-4 Position (Ethyl Ester): Base-labile precursor for the carboxylic acid.

    • Utility: This allows for selective manipulation—hydrolysis of the ester allows coupling to the PARP-binding "warhead" (e.g., phthalazinone or benzamide) without disturbing the amine protection.

3. Chemical Profile
PropertyData
Chemical Name 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate
CAS Number 912444-90-7
Molecular Formula C₁₄H₂₅NO₄
Molecular Weight 271.35 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Key Function Bifunctional Scaffold (Linker/Solubilizer)

PART 2: Experimental Protocols

Workflow Overview: The "Tail-First" Synthesis Strategy

This protocol describes the conversion of the azepane intermediate into a functionalized PARP inhibitor precursor. The workflow involves selective hydrolysis, amide coupling to a pharmacophore, and final deprotection.

PARP_Synthesis_Workflow Start 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (Scaffold) Step1 Step 1: Selective Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate1 1-Boc-azepane-4-carboxylic acid Step1->Intermediate1 Step2 Step 2: Warhead Coupling (HATU, DIPEA, PARP-Pharmacophore) Intermediate1->Step2 Intermediate2 Coupled Precursor (Boc-Protected) Step2->Intermediate2 Step3 Step 3: N-Deprotection (4M HCl in Dioxane) Intermediate2->Step3 Final Active PARP Inhibitor (Azepane Analog) Step3->Final

Figure 1: Synthetic workflow for incorporating the azepane scaffold into a PARP inhibitor library.

Detailed Protocol 1: Selective Hydrolysis of the Ethyl Ester

Objective: To generate the free carboxylic acid at the C-4 position without removing the N-Boc group.

Reagents:

  • 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water (3:1 v/v)

  • 1M HCl (for acidification)

Procedure:

  • Dissolution: Dissolve 1.0 g (3.68 mmol) of the starting material in 12 mL of THF.

  • Base Addition: Dissolve LiOH·H₂O (464 mg, 11.0 mmol) in 4 mL of water and add it dropwise to the THF solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material spot (Rf ~0.6) should disappear, and a baseline spot (acid) should appear.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with 10 mL water and wash with Et₂O (2 x 10 mL) to remove unreacted ester.

    • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 3–4 using 1M HCl. Caution: Do not go below pH 2 to avoid Boc removal.

    • Extract the cloudy suspension with Ethyl Acetate (3 x 15 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid as a viscous oil or white solid.

    • Yield Expectation: 85–95%.[1]

Detailed Protocol 2: Coupling to PARP Pharmacophore

Objective: Attach the PARP-binding "warhead" (e.g., 3-aminobenzamide or a phthalazinone amine) to the azepane acid.

Reagents:

  • 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid (from Step 1)

  • Amine Partner (e.g., 3-aminobenzamide) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Dry DMF

Procedure:

  • Activation: In a flame-dried flask, dissolve the azepane acid (1.0 equiv) in dry DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 equiv) and stir for 10 minutes at room temperature to activate the acid.

  • Addition: Add the amine partner (1.1 equiv) in one portion.

  • Incubation: Stir the reaction at room temperature for 12–16 hours under Nitrogen.

  • Quench & Workup:

    • Dilute with Ethyl Acetate and wash sequentially with saturated NaHCO₃, water, and brine.[2]

    • Critical Step: Wash with 5% LiCl solution to effectively remove DMF.

  • Purification: Purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).

Detailed Protocol 3: N-Boc Deprotection & Salt Formation

Objective: Unmask the secondary amine for further functionalization or solubility enhancement.

Reagents:

  • Boc-protected intermediate (from Step 2)[3]

  • 4M HCl in Dioxane

Procedure:

  • Dissolve the intermediate in minimal dry DCM.

  • Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C.

  • Stir at room temperature for 2 hours. A white precipitate (the HCl salt) often forms.

  • Concentrate the reaction mixture to dryness. Triturate the residue with Diethyl Ether to remove organic impurities.

  • Result: The hydrochloride salt of the azepane-linked PARP inhibitor.

PART 3: Quality Control & Validation

Analytical Parameters

To ensure the integrity of the intermediate (CAS 912444-90-7) before synthesis:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the Boc singlet at ~1.45 ppm (9H).

    • Look for the Ethyl ester quartet at ~4.12 ppm (2H) and triplet at ~1.25 ppm (3H).

    • Azepane Ring Protons: Complex multiplets between 1.5–3.6 ppm. The protons adjacent to Nitrogen (C-2, C-7) will appear downfield (~3.2–3.6 ppm).

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 mins.

    • Detection: UV 210 nm (Amide/Ester bonds have weak absorption; ELSD is preferred if available).

References
  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. (Establishes the SAR for piperazine/piperidine linkers in PARP inhibitors).

  • Wang, L., et al. (2021).[4] Novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives as PARP-1 inhibitors: Design, synthesis and biological evaluation. Bioorganic Chemistry, 111, 104840. (Demonstrates the utility of azepine/azepane scaffolds in PARP inhibition).

  • Avantor Sciences. Product Specification: 1-(tert-Butyl) 4-ethyl azepane-1,4-dicarboxylate.[5] (Verification of CAS and commercial availability).

  • Ruffoni, A., et al. (2024).[6] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[6] Nature Chemistry, 16, 771–779.[6] (Advanced methods for synthesizing complex azepane scaffolds).

Sources

Method

Application Notes and Protocols for the Stereoselective Synthesis of Substituted Azepanes from Dicarboxylate Precursors

Introduction: The Azepane Scaffold in Modern Drug Discovery The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the precise spatial orientation of substituents, making it an attractive core for the development of novel therapeutics targeting a wide array of biological targets.[1] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including roles as anticancer, antidiabetic, and antiviral agents.[1] The stereochemical configuration of substituents on the azepane ring is often critical for biological activity, necessitating the development of robust and efficient stereoselective synthetic strategies.

This comprehensive guide provides detailed application notes and protocols for the stereoselective synthesis of substituted azepanes, with a particular focus on the use of readily available dicarboxylate precursors, such as pimelic acid and its derivatives. We will explore several key synthetic strategies, elucidating the underlying principles and providing step-by-step experimental procedures for researchers, scientists, and drug development professionals.

Strategic Approaches from Dicarboxylate Precursors

The conversion of dicarboxylates into substituted azepanes can be broadly categorized into three main strategies, each offering distinct advantages in terms of stereocontrol and substituent diversity. These approaches are:

  • Intramolecular Reductive Amination: This strategy relies on the formation of a linear precursor containing both an amine and two carbonyl functionalities (or their synthetic equivalents) derived from the initial dicarboxylate. Subsequent intramolecular cyclization and reduction afford the azepane ring.

  • Ring-Closing Metathesis (RCM): In this approach, the dicarboxylate is transformed into a diene precursor, typically an N-substituted diallylamine. An intramolecular olefin metathesis reaction then constructs the unsaturated azepine ring, which is subsequently reduced to the saturated azepane.

  • Chemoenzymatic Desymmetrization: This powerful strategy introduces chirality at the outset by employing an enzyme to selectively transform one of two identical functional groups in a prochiral dicarboxylate derivative. This enantiomerically enriched precursor is then carried forward to the final azepane product.

The logical workflow for these synthetic transformations is illustrated below.

G Dicarboxylate Dicarboxylate Precursor (e.g., Pimelic Acid Derivative) Dialdehyde Dialdehyde/Diketone Dicarboxylate->Dialdehyde Reduction & Oxidation Diene Diene Precursor Dicarboxylate->Diene Functional Group Interconversion Monoester Chiral Monoester Dicarboxylate->Monoester Enzymatic Desymmetrization Azepane Stereoselectively Substituted Azepane Dialdehyde->Azepane Intramolecular Reductive Amination Diene->Azepane Ring-Closing Metathesis & Reduction Monoester->Azepane Multi-step Conversion

Caption: Key synthetic pathways from dicarboxylates to azepanes.

Strategy 1: Intramolecular Reductive Amination

Intramolecular reductive amination is a robust and widely utilized method for the construction of cyclic amines.[2][3] The key to this strategy is the synthesis of a suitable acyclic precursor containing an amine and two carbonyl groups at the appropriate positions to form the seven-membered ring upon cyclization.

Causality Behind Experimental Choices

The choice of reducing agent is critical for the success of the reductive amination step. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This is because they are mild enough to selectively reduce the iminium ion formed in situ from the condensation of the amine and carbonyl groups, without significantly reducing the carbonyl functionalities of the starting material or intermediate.[4] The pH of the reaction is also a crucial parameter; slightly acidic conditions (pH 4-6) facilitate iminium ion formation without causing significant decomposition of the acid-labile reducing agents.

Experimental Protocol: Synthesis of a 2,7-Disubstituted Azepane

This protocol outlines the synthesis of a substituted azepane starting from a substituted pimelate diester.

Step 1: Reduction of the Diester to the Diol

  • Materials: Diethyl 2,6-dimethylpimelate (1.0 eq), Lithium aluminum hydride (LiAlH₄, 2.5 eq), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add a solution of diethyl 2,6-dimethylpimelate in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 1 M solution of LiAlH₄ in THF via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting white precipitate through a pad of Celite® and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to afford the crude (2R,6R)-2,6-dimethylheptane-1,7-diol, which can be used in the next step without further purification.

Step 2: Oxidation of the Diol to the Dialdehyde

  • Materials: (2R,6R)-2,6-dimethylheptane-1,7-diol (1.0 eq), Dess-Martin periodinane (DMP, 2.5 eq), Anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude diol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add DMP portion-wise at room temperature.

    • Stir the reaction mixture for 2-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.

    • Stir vigorously for 30 minutes until the two layers become clear.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2R,6R)-2,6-dimethylheptanedial. This product is often used immediately in the next step due to its potential instability.

Step 3: Intramolecular Reductive Amination

  • Materials: (2R,6R)-2,6-dimethylheptanedial (1.0 eq), Benzylamine (1.0 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), Acetic acid (catalytic amount), Anhydrous 1,2-dichloroethane (DCE).

  • Procedure:

    • To a solution of the crude dialdehyde in anhydrous DCE, add benzylamine and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add NaBH(OAc)₃ in one portion.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired stereoisomer of N-benzyl-2,7-dimethylazepane.

G Diester Substituted Pimelate Diester Diol Diol Diester->Diol LiAlH₄, THF Dialdehyde Dialdehyde Diol->Dialdehyde DMP, DCM Azepane Substituted Azepane Dialdehyde->Azepane 1. Amine, H⁺ 2. NaBH(OAc)₃ G Diester Prochiral Pimelate Diester Monoacid Chiral Monoacid Diester->Monoacid Lipase-catalyzed Hydrolysis Intermediate Acyclic Precursor Monoacid->Intermediate Multi-step Conversion Azepane Enantiopure Substituted Azepane Intermediate->Azepane Intramolecular Cyclization

Sources

Application

Application Notes and Protocols: Boc Deprotection of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate

Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the protection of primary and secondary amines. Its popularity stems from its stability across a wide rang...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the protection of primary and secondary amines. Its popularity stems from its stability across a wide range of reaction conditions and its straightforward removal under acidic conditions.[1] For researchers and professionals in drug development, mastering the nuances of Boc deprotection is critical for the successful synthesis of complex molecular architectures.[2]

This guide provides a detailed examination of deprotection methods for 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate, a sterically hindered substrate. We will explore the mechanistic underpinnings of common deprotection strategies, offer detailed experimental protocols, and discuss troubleshooting techniques to mitigate side reactions and optimize yields.

Mechanistic Overview of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-defined mechanism.[3] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl group as a stable tert-butyl cation.[1][5] The resulting carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine.[1][6] The liberated amine is then typically protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.[5]

A critical consideration during Boc deprotection is the fate of the tert-butyl cation. This electrophilic intermediate can react with nucleophilic functional groups within the substrate or solvent, leading to unwanted side products.[2][7] To circumvent this, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the tert-butyl cation.[2][8]

Experimental Protocols

Herein, we detail two robust and widely applicable protocols for the deprotection of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate. The choice between these methods will depend on the specific requirements of the synthetic route, including the presence of other acid-sensitive functional groups and desired final salt form.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is a standard and highly effective procedure for Boc deprotection, known for its efficiency and the volatility of the reagent, which simplifies product isolation.[1][2]

Materials:

  • 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[2]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 20-50% v/v, a 1:1 mixture of TFA:DCM is often effective) to the stirred solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed.[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[7]

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this azeotropic removal process two more times.[4]

  • The resulting crude product is the trifluoroacetate salt of the amine, which can often be used directly in the next step.[5]

  • If the free amine is required, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method offers an excellent alternative to TFA and is particularly useful when a hydrochloride salt of the deprotected amine is desired. A 4M solution of HCl in dioxane is commercially available and provides a convenient and efficient means of Boc removal.[3][9]

Materials:

  • 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.[10]

  • To the stirred solution, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction is often complete within 30 minutes.[9][11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.[10]

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.[10]

  • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[10]

Data Presentation

MethodReagentSolventTemperature (°C)Typical Reaction TimeOutcome
Protocol 1Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temperature1-4 hoursAmine as Trifluoroacetate Salt
Protocol 2Hydrochloric Acid (HCl)1,4-DioxaneRoom Temperature30 minutes - 2 hoursAmine as Hydrochloride Salt

Visualization of Key Processes

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc Protonation Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Amine_Salt Amine Salt (R-NH3+ X-) Free_Amine->Amine_Salt Protonation Isobutene Isobutene tBu_Cation->Isobutene Deprotonation Acid H+ Acid_excess H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental_Workflow Start Start: Boc-Protected Amine Dissolution Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolution Cooling Cool to 0 °C (for TFA method) Dissolution->Cooling Acid_Addition Slowly Add Acid (TFA or HCl in Dioxane) Dissolution->Acid_Addition HCl method (no cooling) Cooling->Acid_Addition Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Acid_Addition->Reaction Workup Work-up Reaction->Workup Evaporation Concentrate in vacuo Workup->Evaporation Neutralization Neutralize with Base (e.g., NaHCO3) Workup->Neutralization To obtain free amine Azeotrope Azeotropic Removal of Acid (with Toluene, for TFA) Evaporation->Azeotrope TFA method Precipitation Precipitate Salt (with Diethyl Ether, for HCl) Evaporation->Precipitation HCl method Product_Salt Final Product as Salt Azeotrope->Product_Salt Precipitation->Product_Salt Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry and Concentrate Extraction->Drying Product_Free_Amine Final Product as Free Amine Drying->Product_Free_Amine

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate

Welcome to the Technical Support Center. This guide is tailored for process chemists, researchers, and drug development professionals synthesizing 1-tert-butyl 4-ethyl azepane-1,4-dicarboxylate (CAS: 912444-90-7).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is tailored for process chemists, researchers, and drug development professionals synthesizing 1-tert-butyl 4-ethyl azepane-1,4-dicarboxylate (CAS: 912444-90-7).

The most scalable and widely utilized synthetic route involves the Lewis acid-catalyzed homologation (ring expansion) of N-Boc-4-piperidone using ethyl diazoacetate (EDA), followed by a three-step deoxygenation sequence (reduction, dehydration, and hydrogenation). This guide addresses the critical mechanistic pitfalls, byproduct formation, and self-validating protocols necessary to achieve high purity and yield.

Synthesis Workflow & Mechanistic Pathway

SynthesisWorkflow SM N-Boc-4-piperidone (Starting Material) Intermediate 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate SM->Intermediate Ring Expansion (-78 °C) Byproduct1 Epoxide Byproduct (Oxirane formation) SM->Byproduct1 T > -40 °C EDA Ethyl Diazoacetate + BF3·OEt2 EDA->Intermediate Byproduct2 8-Membered Ring (Over-insertion) Intermediate->Byproduct2 Excess EDA Alkene Unsaturated Azepane Intermediate Intermediate->Alkene Deoxygenation Byproduct3 Regioisomeric Alkene (β,γ-unsaturated) Intermediate->Byproduct3 Et3N instead of DBU Reduction 1. NaBH4 2. MsCl/DBU Reduction->Alkene Target 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate Alkene->Target Reduction Byproduct4 De-Boc Byproduct (Acidic cleavage) Alkene->Byproduct4 Trace Acid Hydrogenation H2, Pd/C (Hydrogenation) Hydrogenation->Target

Mechanistic workflow for target synthesis, highlighting major byproduct divergence points.

Troubleshooting Guide & FAQs

Q1: During the ring expansion of N-Boc-4-piperidone with EDA, I am observing a significant amount of an 8-membered ring byproduct and an epoxide. How can I control the chemoselectivity? Causality & Solution: This is a classic issue in the Büchner–Curtius–Schlotterbeck reaction. The epoxide (ethyl 3-(1-Boc-piperidin-4-yl)oxirane-2-carboxylate) forms when the diazonium betaine intermediate undergoes direct intramolecular displacement of N₂ by the oxygen atom instead of migrating the C-C bond. The 8-membered ring (azocane derivative) forms due to over-insertion (homologation of the newly formed 5-oxoazepane). Temperature control is critical. The reaction must be maintained strictly between -78 °C and -40 °C during the simultaneous addition of EDA and BF₃·OEt₂. Higher temperatures strongly favor epoxide formation and over-homologation. Furthermore, maintaining a slight stoichiometric excess of N-Boc-4-piperidone relative to EDA minimizes the 8-membered ring byproduct [1][2].

Q2: My deoxygenation sequence (ketone to alkane) suffers from low yields during the dehydration step. I am getting a mixture of regioisomeric alkenes. Causality & Solution: After reducing the 5-oxo group to an alcohol using NaBH₄, dehydration via mesylation/elimination (MsCl/Et₃N) can yield both the α,β-unsaturated ester and the β,γ-unsaturated ester. The β,γ-isomer is often less reactive toward standard hydrogenation conditions. To resolve this, substitute triethylamine (Et₃N) with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) during the elimination step. DBU promotes thermodynamic equilibration to the more stable α,β-unsaturated ester.

Q3: During the final hydrogenation step (Pd/C, H₂), I observe partial loss of the Boc protecting group. Causality & Solution: Trace acidic byproducts (e.g., methanesulfonic acid) from the previous mesylation/elimination step can carry over. Under hydrogenation conditions, these trace acids concentrate and cleave the acid-labile tert-butyl carbamate (Boc) group. Perform a rigorous aqueous bicarbonate wash before submitting the unsaturated intermediate to hydrogenation. Adding a catalytic amount of solid K₂CO₃ to the hydrogenation vessel buffers the system and completely suppresses Boc deprotection.

Q4: Why is there a dangerous pressure build-up during the scale-up of the EDA ring expansion? Causality & Solution: The reaction of EDA with ketones evolves nitrogen gas (N₂) stoichiometrically. At larger scales (>1 kg), the induction period of the BF₃·OEt₂ catalyzed reaction can lead to a dangerous accumulation of unreacted EDA. If the reaction initiates suddenly, the rapid exothermic decomposition and massive N₂ evolution will over-pressurize the reactor[2]. Self-Validating Protocol: Always employ simultaneous, slow co-addition of EDA and BF₃·OEt₂ to the ketone solution. Monitor the off-gas flow rate (using a bubbler or mass flow meter) to ensure N₂ evolution matches the addition rate, validating that EDA is not accumulating.

Quantitative Data on Byproduct Profiles

To aid in LC-MS and NMR analysis, the following table summarizes the common byproducts, their exact masses, and the specific deviations in reaction conditions that favor their formation.

Byproduct Name / StructureExact Mass [M+H]⁺Step of OriginConditions Favoring Formation
Epoxide Byproduct (Ethyl 3-(1-Boc-piperidin-4-yl)oxirane-2-carboxylate)286.16Ring ExpansionT > -40 °C; rapid addition of BF₃·OEt₂.
Azocane Derivative (8-membered ring over-insertion)372.20Ring ExpansionExcess EDA relative to N-Boc-4-piperidone.
β,γ-Unsaturated Ester (Regioisomer)270.17DehydrationUse of weak/non-bulky bases (e.g., Et₃N) instead of DBU.
De-Boc Azepane (Ethyl azepane-4-carboxylate)172.13HydrogenationCarryover of trace acids; lack of basic buffer in H₂ step.
Diol/Over-reduced Ester 246.17ReductionProlonged exposure to NaBH₄ or elevated temperatures.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (Ring Expansion)

Note: This protocol incorporates safety mitigations for EDA accumulation.

  • Preparation: In a flame-dried, multi-neck round-bottom flask equipped with an internal thermometer and a gas bubbler, dissolve N-Boc-4-piperidone (1.0 equiv, 100 mmol) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Co-Addition: Prepare two separate solutions: Solution A containing ethyl diazoacetate (EDA, 1.1 equiv) in DCM, and Solution B containing BF₃·OEt₂ (1.2 equiv) in DCM.

  • Reaction: Using dual syringe pumps, simultaneously add Solution A and Solution B over 4-6 hours.

    • Self-Validation Step: Observe the bubbler; steady N₂ evolution indicates the reaction is proceeding without dangerous EDA accumulation. Maintain internal temperature strictly below -60 °C.

  • Quench: After addition is complete, stir for 1 hour at -78 °C, then quench by slowly adding saturated aqueous NaHCO₃ (50 mL) at -78 °C before allowing the mixture to warm to room temperature.

  • Isolation: Extract with DCM (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the β-keto ester.

Protocol B: Deoxygenation to 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate
  • Reduction: Dissolve the β-keto ester (1.0 equiv) in anhydrous methanol at 0 °C. Add NaBH₄ (1.5 equiv) portion-wise. Stir for 2 hours. Quench with saturated NH₄Cl, extract with EtOAc, and concentrate to yield the crude alcohol.

  • Dehydration (Mesylation/Elimination): Dissolve the crude alcohol in anhydrous DCM at 0 °C. Add Et₃N (2.5 equiv) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 1 hour to form the mesylate.

    • Self-Validation Step: TLC should show complete consumption of the alcohol.

    • Add DBU (3.0 equiv) and heat to 40 °C for 12 hours to promote elimination and equilibration to the α,β-unsaturated ester. Wash thoroughly with 1M NaHSO₄, then saturated NaHCO₃ (critical to remove trace acid), dry, and concentrate.

  • Hydrogenation: Dissolve the unsaturated ester in EtOAc. Add 10% Pd/C (10 wt%) and solid K₂CO₃ (0.5 equiv) to buffer the system. Purge the flask with N₂, then H₂. Stir under a hydrogen balloon (1 atm) at room temperature for 16 hours.

  • Final Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to afford the highly pure 1-tert-butyl 4-ethyl azepane-1,4-dicarboxylate.

References
  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. Journal of Organic Chemistry, 2025. URL: [Link]

  • Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. ACS Symposium Series, 2014. URL: [Link]

Optimization

Technical Support Center: Purification of Azepane Dicarboxylate Intermediates

Welcome to the Technical Support Center for the purification of azepane dicarboxylate intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of azepane dicarboxylate intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these valuable synthetic building blocks. The seven-membered azepane ring is a key structural motif in many biologically active compounds.[1] However, its synthesis and purification can be challenging due to factors like ring strain and the presence of multiple functional groups.[2][3]

This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex purification issues.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of azepane dicarboxylate intermediates.

Q1: What is the first-line purification strategy for a crude azepane dicarboxylate reaction mixture?

An initial aqueous work-up is typically the first step to remove inorganic salts and water-soluble impurities.[4] This involves dissolving the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane, and washing with water or brine.[2][4] For intermediates with basic or acidic functionalities, an acid-base extraction can be highly effective.[5][6] Following the aqueous work-up, flash column chromatography is the most common method for isolating the desired product.[7][8]

Q2: My azepane dicarboxylate is an oil, but the literature reports it as a solid. How can I induce crystallization?

The presence of residual solvents or minor impurities can often prevent crystallization.[4] Here are a few techniques to try:

  • Trituration: Stirring the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether, can sometimes induce precipitation of the solid product.[4]

  • Solvent-Antisolvent Recrystallization: Dissolve the oily product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add an anti-solvent (e.g., hexanes, heptane) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.[9][10]

  • Seed Crystals: If available, adding a single crystal of the pure compound can initiate crystallization.[11]

  • Scratching: Gently scratching the inside of the flask at the air-solvent interface with a glass rod can create nucleation sites for crystal formation.[11]

Q3: I'm observing low recovery of my product after flash chromatography. What are the potential causes?

Low recovery from a silica gel column can be attributed to several factors:

  • Irreversible Adsorption: The polar nature of the dicarboxylate groups and the nitrogen atom can lead to strong binding to the silica gel.[3]

  • Inappropriate Solvent System: If the eluent is not polar enough, the product may not move down the column effectively.[3]

  • Co-elution with Impurities: If the product co-elutes with impurities, fractions may be discarded to achieve higher purity, resulting in a lower overall yield.[3]

  • Product Degradation on Silica: Some sensitive compounds can degrade on the acidic surface of silica gel.[3]

Q4: What are some common impurities I should expect in the synthesis of azepane dicarboxylates?

Common impurities often originate from the synthetic route and can include:

  • Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.[3]

  • Byproducts of Cyclization: The formation of the seven-membered ring can sometimes lead to dimers or oligomers, especially at high concentrations.[2]

  • Protecting Group-Related Impurities: Incomplete deprotection or side reactions involving protecting groups can generate impurities.[2][12]

  • Reagents and Catalysts: Residual reagents, catalysts, or their byproducts may be present in the crude product.[3]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during purification.

Issue 1: Poor Separation During Flash Column Chromatography

Problem: Impurities are co-eluting with the desired azepane dicarboxylate product on a silica gel column.

Causality and Solutions:

  • Incorrect Solvent System: The polarity and selectivity of the eluent are critical for good separation.

    • Troubleshooting Steps:

      • Systematic TLC Analysis: Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your product an Rf value between 0.15 and 0.4 and maximizes the separation from impurities.[13]

      • Solvent Selectivity: If a standard hexane/ethyl acetate system fails, try alternatives with different selectivities, such as dichloromethane/methanol or toluene/acetone.[3][13]

      • Gradient Elution: A gradual increase in the polarity of the eluent (gradient elution) can often improve the separation of closely eluting compounds compared to isocratic (constant solvent composition) elution.[3]

  • Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.[4]

    • Troubleshooting Steps:

      • Rule of Thumb: As a general guideline, aim to load no more than 1 gram of crude material per 10 grams of silica gel for difficult separations.

      • Dry Loading: If the crude product is not very soluble in the initial eluent, consider dry loading. This involves adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column.[13][14]

  • Compound is Basic: The nitrogen atom in the azepane ring can interact strongly with the acidic silica gel, leading to peak tailing.

    • Troubleshooting Steps:

      • Add a Basic Modifier: Adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize the acidic sites on the silica gel and improve the peak shape of basic compounds.[4][14]

      • Use an Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which is less acidic than silica gel.[3][14]

Issue 2: Difficulty with Recrystallization

Problem: The azepane dicarboxylate intermediate "oils out" or fails to crystallize from solution.

Causality and Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[4]

    • Troubleshooting Steps:

      • Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).[9]

      • Two-Solvent System: If a single solvent is not effective, a two-solvent system is often successful. Dissolve the compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[10][15] Common pairs include ethyl acetate/hexanes and methanol/water.[9]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

    • Troubleshooting Steps:

      • Pre-purification: If the crude material is very impure, it is often necessary to first purify it by column chromatography before attempting recrystallization.[4]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the product "oiling out" instead of forming crystals.[4]

    • Troubleshooting Steps:

      • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help to slow the cooling rate.

Issue 3: Product Degradation During Purification

Problem: The purity of the isolated product is lower than expected, and new impurity spots appear on TLC after chromatography.

Causality and Solutions:

  • Acid-Sensitivity on Silica Gel: The acidic nature of silica gel can cause the degradation of sensitive compounds, such as those containing acid-labile protecting groups (e.g., Boc).[2][3]

    • Troubleshooting Steps:

      • Deactivate the Silica: As mentioned previously, adding a small amount of a base like triethylamine to the eluent can help.[4][14]

      • Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase silica (C18).[3]

      • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

  • Thermal Instability: Some azepane derivatives may be thermally labile.

    • Troubleshooting Steps:

      • Avoid Excessive Heat: When removing solvent on a rotary evaporator, use a low water bath temperature.

      • Room Temperature Purification: If possible, perform chromatography and other purification steps at room temperature.

III. Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Prepare the Column: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the chosen weak solvent (e.g., hexanes).

  • Pack the Column: Slowly add silica gel to the solvent-filled column as a slurry. Gently tap the column to ensure even packing and remove any air bubbles. Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[13]

  • Elute the Column: Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to start the flow.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the composition of the fractions using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Acid-Base Extraction

This protocol is useful for separating a neutral azepane dicarboxylate from acidic or basic impurities.[5][6][16]

  • Dissolve the Crude Mixture: Dissolve the crude product in an organic solvent that is immiscible with water, such as dichloromethane or diethyl ether, in a separatory funnel.[5]

  • Remove Acidic Impurities: Add a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer with the basic solution.[5][16]

  • Remove Basic Impurities: Add a dilute aqueous acid (e.g., 5% hydrochloric acid) to the organic layer in the separatory funnel. Shake and vent as before. Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction with the acidic solution.[5][16]

  • Wash and Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[16] Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolate the Product: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

IV. Data Presentation

Table 1: Common Solvent Systems for Flash Chromatography of Azepane Dicarboxylates

Polarity of CompoundTypical Solvent System (Weak/Strong)Modifier (if needed)
Non-polar to Moderately PolarHexanes / Ethyl AcetateN/A
Moderately Polar to PolarDichloromethane / Methanol0.1-1% Triethylamine (for basic compounds)
PolarEthyl Acetate / Methanol0.1-1% Triethylamine (for basic compounds)

Table 2: Troubleshooting Guide Summary

ProblemPossible CauseRecommended Solution(s)
Poor Separation in ChromatographyIncorrect eluent, column overloadingSystematic TLC analysis, gradient elution, dry loading
Product "Oils Out"Inappropriate solvent, impuritiesScreen different solvents, use a two-solvent system, pre-purify
Low Recovery from ColumnStrong adsorption, product degradationAdd a modifier to the eluent, use an alternative stationary phase
Peak Tailing (Basic Compounds)Interaction with acidic silicaAdd triethylamine to eluent, use alumina

V. Visualizations

Purification_Workflow Crude Crude Azepane Dicarboxylate Workup Aqueous Work-up / Acid-Base Extraction Crude->Workup Concentrate1 Concentrate Workup->Concentrate1 Chromatography Flash Column Chromatography Concentrate1->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC Combine Combine Pure Fractions TLC->Combine Concentrate2 Concentrate Combine->Concentrate2 Product Pure Product Concentrate2->Product Recrystallization Recrystallization (Optional) Product->Recrystallization Final_Product Crystalline Product Recrystallization->Final_Product

Caption: General purification workflow for azepane dicarboxylate intermediates.

Troubleshooting_Chromatography Start Poor Separation Q1 Is the solvent system optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the column overloaded? A1_Yes->Q2 Sol1 Perform systematic TLC analysis A1_No->Sol1 Sol2 Try different solvent selectivities Sol1->Sol2 Sol2->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol3 Reduce sample load A2_Yes->Sol3 Q3 Is there peak tailing? A2_No->Q3 Sol4 Use dry loading Sol3->Sol4 Sol4->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol5 Add triethylamine to eluent A3_Yes->Sol5 End Improved Separation A3_No->End Sol6 Use alumina stationary phase Sol5->Sol6 Sol6->End

Caption: Troubleshooting logic for poor chromatographic separation.

VI. References

  • BenchChem. (n.d.). Optimizing reaction conditions for azepane ring formation. Retrieved from

  • BenchChem. (n.d.). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 3-(Azepan-1-yl)-3-oxopropanenitrile. Retrieved from

  • Wikipedia. (2024). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • BenchChem. (n.d.). How to handle impurities in 1-(Azepan-1-yl)-2-hydroxyethan-1-one samples. Retrieved from

  • Gobira, B., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Chemical Neuroscience.

  • Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Wikipedia. (2024). Protecting group. Retrieved from [Link]

  • Medicinal Chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of N-Sulfonyl Azepines. Retrieved from

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Kaur, H., et al. (2020). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Stieger, N., & Liebenberg, W. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Azepane Synthesis via Intramolecular Cyclization

Welcome to the Technical Support Center for Azepane Synthesis. Azepanes (seven-membered nitrogen heterocycles) are highly valuable scaffolds in drug discovery due to their unique three-dimensional chemical space and conf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azepane Synthesis. Azepanes (seven-membered nitrogen heterocycles) are highly valuable scaffolds in drug discovery due to their unique three-dimensional chemical space and conformational flexibility compared to traditional pyrrolidines and piperidines[1]. However, their synthesis via intramolecular cyclization is notoriously difficult.

This guide provides actionable troubleshooting strategies for researchers facing the "7-membered ring problem"—specifically, the entropic barriers, competing intermolecular reactions, and catalyst deactivation that lead to low yields.

Diagnostic Workflow

AzepaneTroubleshooting Start Low Yield in Azepane Cyclization Method Identify Cyclization Method Start->Method RCM Ring-Closing Metathesis (RCM) Method->RCM RedAm Intramolecular Reductive Amination Method->RedAm Alkyl Intramolecular Alkylation Method->Alkyl RCM_Issue Oligomerization or Incomplete Reaction? RCM->RCM_Issue RedAm_Issue Hemiaminal Stalling or Over-reduction? RedAm->RedAm_Issue Alkyl_Issue Slow Kinetics or Competing Elimination? Alkyl->Alkyl_Issue RCM_Sol1 Increase Dilution (<0.01M) & Slow Addition RCM_Issue->RCM_Sol1 Oligomers RCM_Sol2 Switch to 2nd-Gen Grubbs Catalyst RCM_Issue->RCM_Sol2 Incomplete RedAm_Sol1 Optimize pH / Add Acid Catalyst RedAm_Issue->RedAm_Sol1 Stalling RedAm_Sol2 Change Hydride Source (e.g., NaBH(OAc)3) RedAm_Issue->RedAm_Sol2 Over-reduction Alkyl_Sol1 Leverage Thorpe-Ingold Effect (gem-dialkyl) Alkyl_Issue->Alkyl_Sol1 Slow Kinetics Alkyl_Sol2 Change Leaving Group / Adjust Temperature Alkyl_Issue->Alkyl_Sol2 Elimination

Decision tree for troubleshooting low yields in azepane synthesis based on cyclization methodology.

Core Principles: The "7-Membered Ring Problem"

Forming a 7-membered ring presents a unique kinetic and thermodynamic challenge. The entropic penalty of bringing the two reactive chain ends together is significantly higher than in 5- or 6-membered rings, and transannular strain (an enthalpic penalty) destabilizes the transition state. Consequently, intermolecular side reactions—such as 2—often outcompete the desired intramolecular cyclization[2]. Overcoming this requires precise control over effective molarity and substrate conformation.

Troubleshooting FAQs

Q1: My ring-closing metathesis (RCM) reaction is yielding mostly linear oligomers. How can I shift the equilibrium toward the azepane? A: Oligomerization occurs when the local concentration of the acyclic precursor is too high, allowing intermolecular olefin cross-metathesis to outpace intramolecular RCM[2]. Corrective Action: Increase the effective molarity of the intramolecular pathway by employing 2 (0.01 M to 0.001 M)[2]. Use a syringe pump to add the diene precursor slowly to a pre-heated catalyst solution. This ensures the instantaneous concentration of the unreacted substrate remains near zero, kinetically favoring cyclization.

Q2: I am running an RCM cyclization, but the reaction stalls and starting material remains unconsumed. Should I add more catalyst? A: Stalling is rarely solved by simply adding more catalyst; it usually indicates catalyst deactivation or severe steric hindrance, particularly from bulky N-protecting groups. Corrective Action: If you are using a 1st-generation Grubbs catalyst, switch to a 3. The 2nd-generation catalyst is significantly more robust and provides a higher yield for sterically hindered or conformationally flexible azepane precursors[3]. Ensure your solvent (e.g., CH₂Cl₂) is rigorously degassed to prevent premature catalyst decomposition.

Q3: During intramolecular reductive amination, my reaction stops at a stable intermediate and fails to yield the fully reduced azepane. What is this intermediate? A: In the synthesis of heavily hydroxylated azepanes (e.g., iminosugars), the deprotected amine attacks the aldehyde to form a 4 (or N,O-acetal)[4]. The reaction stalls because the subsequent acid-catalyzed dehydration to the reactive iminium ion is slow, leaving the hemiaminal as a stable thermodynamic sink[4]. Corrective Action: You must facilitate the dehydration step. Optimize the pH by adding a mild acid catalyst (e.g., acetic acid) to promote the formation of the iminium ion[4]. Alternatively, switch the hydride source to sodium triacetoxyborohydride (NaBH(OAc)₃), which performs optimally in mildly acidic conditions and selectively reduces the iminium species without over-reducing the open-chain aldehyde.

Q4: My intramolecular alkylation is incredibly slow. How can I accelerate the cyclization without increasing the temperature, which causes elimination byproducts? A: Slow kinetics in 7-exo-tet or 7-endo-tet cyclizations are typical due to the degrees of freedom in the linear chain. Corrective Action: Leverage the5 (gem-disubstituent effect)[5]. By introducing bulky substituents (like a gem-dimethyl group) along the carbon backbone, you restrict the conformational freedom of the linear precursor. This pre-organizes the reactive termini in closer proximity, significantly lowering the entropic barrier to cyclization and improving the yield of the azepane[5][6].

Q5: Are there biocatalytic alternatives for azepane cyclization? A: Yes. 7 have been successfully utilized to catalyze intramolecular reductive aminations. These enzymes can efficiently drive the equilibrium of ring-opened amino ketones toward the desired chiral azepane, offering high enantiomeric excess and avoiding heavy-metal catalysts[7].

Standardized Experimental Protocols
Protocol A: High-Dilution Ring-Closing Metathesis (RCM) for Azepane Synthesis

Causality & Logic: This protocol minimizes intermolecular oligomerization by maintaining a low steady-state concentration of the diene, kinetically favoring the intramolecular pathway.

  • Preparation: Rigorously dry and degas anhydrous dichloromethane (CH₂Cl₂) by sparging with argon for 30 minutes. Oxygen and moisture rapidly deactivate ruthenium carbenes.

  • Catalyst Solution: Dissolve 2nd-generation Grubbs catalyst (5-10 mol%)[3] in a volume of CH₂Cl₂ sufficient to achieve a final reaction concentration of 0.005 M. Heat to a gentle reflux (40 °C) under argon.

  • Slow Addition: Dissolve the diene precursor in a minimal amount of degassed CH₂Cl₂. Using a syringe pump, add this solution dropwise to the refluxing catalyst mixture over 4–6 hours.

  • Self-Validation Check: Monitor the reaction by TLC or LC-MS. If high-molecular-weight streaks (oligomers) appear on the baseline of the TLC plate, the addition rate is too fast. Adjust the syringe pump to a slower flow rate.

  • Quenching: Once the addition is complete, stir for an additional 1 hour. Quench the catalyst by adding ethyl vinyl ether (excess) and stir for 30 minutes before concentrating and purifying via column chromatography.

Protocol B: Intramolecular Reductive Amination via Catalytic Hydrogenation

Causality & Logic: This protocol addresses hemiaminal stalling by coupling deprotection and reductive amination in a one-pot cascade under controlled pH[4].

  • Substrate Preparation: Dissolve the N-protected (e.g., N-benzyl) amino-aldehyde precursor in a 1:1 mixture of absolute ethanol and glacial acetic acid. Logic: The acetic acid acts as both a solvent and an acid catalyst to drive the dehydration of the hemiaminal intermediate[4].

  • Catalyst Addition: Add 10% Pd/C (20% w/w relative to substrate). Purge the reaction vessel with argon, then backfill with hydrogen gas (H₂) via a balloon or Parr shaker (40-50 psi for sterically hindered substrates).

  • Reaction Monitoring (Self-Validation): Sample the reaction at 4 hours and analyze via ESI-MS.

    • Diagnostic Mass 1: If you observe a mass corresponding to [M + 16], the cyclic hemiaminal has formed but dehydration has stalled[4]. Increase the temperature to 40 °C to push the dehydration.

    • Diagnostic Mass 2: The appearance of the target [M + 1] peak indicates successful iminium formation and subsequent reduction.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite cake thoroughly with methanol. Concentrate the filtrate under reduced pressure and purify the azepane via ion-exchange chromatography or basic alumina.

Quantitative Data: Comparison of Azepane Cyclization Methods
Cyclization MethodTypical Yield RangeKey Reagents / CatalystsPrimary ChallengeOptimization Strategy
Ring-Closing Metathesis 60–90%2nd-Gen Grubbs, CH₂Cl₂Oligomerization, StericsHigh dilution (0.005 M), slow addition, elevated temp
Intramolecular Reductive Amination 50–85%Pd/C, H₂ or NaBH(OAc)₃Hemiaminal stallingAcidic additives (AcOH), continuous H₂ pressure
Intramolecular Alkylation 40–75%DIPEA, K₂CO₃, MeCNCompeting eliminationGem-dialkyl substitution (Thorpe-Ingold effect)
Dearomative Ring Expansion 45–80%Blue light, NitroarenesRegioselectivityMeta-substituted precursors to bypass limitations
References
  • Optimizing reaction conditions for azepane ring formation - Benchchem. 2

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. 1

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons - White Rose Research Online. 7

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - ACS Publications. 4

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - ResearchGate. 5

  • Metathesis access to monocyclic iminocyclitol-based therapeutic agents - Beilstein Journals. 3

  • Synthesis of α,α′-trans-Oxepanes through an Organocatalytic Oxa-conjugate Addition Reaction - ACS Publications. 6

Sources

Optimization

Technical Support Center: Improving Diastereoselectivity in Azepane Functionalization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the diaster...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the diastereoselective functionalization of the azepane scaffold. The inherent flexibility of the seven-membered ring presents unique stereochemical challenges, and this resource is designed to help you navigate them effectively.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is achieving high diastereoselectivity in azepane functionalization so challenging?

A1: The primary challenge stems from the conformational flexibility of the seven-membered azepane ring. Unlike more rigid five- or six-membered rings, the azepane scaffold can adopt multiple low-energy conformations. This conformational dynamism often results in a small energy difference between the diastereomeric transition states of a reaction, leading to poor stereocontrol.[4][5][6] Torsional and steric interactions play a crucial role in determining the facial selectivity of approaching electrophiles or reagents.[4][5][6]

Q2: What are the fundamental strategies to control diastereoselectivity in azepane reactions?

A2: Broadly, diastereoselectivity can be controlled through two main approaches:

  • Substrate Control: This involves using a chiral substrate where existing stereocenters on the azepane ring direct the approach of an incoming reagent to one face of the molecule. The steric bulk and electronic nature of substituents on the ring are key factors in this approach.[7][8]

  • Reagent Control: This strategy employs chiral reagents, catalysts, or auxiliaries to induce facial selectivity, regardless of the substrate's inherent chirality. This is particularly useful when starting with an achiral or racemic azepane derivative.

Q3: I'm performing an alkylation of an N-protected azepane enolate and getting a nearly 1:1 mixture of diastereomers. What should I try first?

A3: This is a common issue. Here’s a prioritized troubleshooting workflow:

  • Lower the Reaction Temperature: Kinetics are often more favorable at lower temperatures. Cooling the reaction to -78 °C or even lower can significantly enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Change the Base and Solvent: The counterion of the base and the polarity of the solvent can influence the aggregation state and reactivity of the enolate. Experiment with different lithium amide bases (e.g., LDA, LiHMDS, LTMP) and ethereal solvents (THF, Et₂O, DME).

  • Vary the N-Protecting Group: The size and nature of the protecting group on the nitrogen can have a profound impact on the conformation of the azepane ring and, consequently, the diastereoselectivity. Consider switching from a standard Boc or Cbz group to a more sterically demanding one.

Troubleshooting Guides: Specific Experimental Scenarios

Scenario 1: Low Diastereoselectivity in the Reduction of a Substituted Azepan-4-one

Problem: You are reducing a 3-substituted azepan-4-one with NaBH₄ in methanol and obtaining a poor diastereomeric ratio of the resulting azepanol.

Analysis: The facial selectivity of the hydride attack is likely being compromised by the conformational flexibility of the ring and the relatively small size of the reducing agent.

Solutions:

  • Increase Steric Bulk of the Reducing Agent: Switch from NaBH₄ to a bulkier hydride source like L-Selectride® or K-Selectride®. The larger reagent will have a stronger steric preference for attacking from the less hindered face of the ketone.

  • Chelation-Controlled Reduction: If there is a nearby coordinating group (e.g., a hydroxyl or alkoxy group), a chelating agent like zinc chloride (ZnCl₂) can be used in conjunction with the reducing agent. This can lock the conformation of the azepane ring, leading to a more predictable and selective hydride delivery.

  • Change the Solvent: The solvent can influence the conformation of the substrate. Experiment with less polar solvents like toluene or dichloromethane.

ReagentTypical SolventExpected Major DiastereomerRationale
NaBH₄MethanolOften low selectivitySmall hydride can approach from either face.
L-Selectride®THFAxial AttackBulky reagent favors equatorial approach of the hydride.
NaBH₄ / CeCl₃ (Luche Reduction)MethanolAxial AttackCerium coordinates to the carbonyl, enhancing its electrophilicity and directing attack.
Scenario 2: Poor Regio- and Diastereoselectivity in the Hydroboration of a Tetrahydroazepine

Problem: Hydroboration of a substituted tetrahydroazepine with BH₃·SMe₂ followed by oxidative workup yields a mixture of regioisomeric and diastereomeric azepanols.[7][8]

Analysis: The directing effect of the substituents on the azepane ring is not sufficient to control both the regioselectivity of the boron addition and the facial selectivity of the hydroboration.

Solutions:

  • Employ a Directed Hydroboration: If a hydroxyl group is present on the ring, it can be used to direct the hydroboration. Reagents like 9-BBN are known for their high regioselectivity.

  • Catalytic Hydroboration: Rhodium catalysts can improve regioselectivity in some cases, although this may come at the cost of reduced conversion due to competing hydrogenation pathways.[7][8]

  • Modify the Substrate: Introducing a bulky protecting group on the nitrogen or another substituent can alter the conformational preference of the ring and improve the stereochemical outcome.

G

Caption: Troubleshooting workflow for hydroboration.

Scenario 3: Unexpected Diastereomer in a Ring-Closing Metathesis (RCM) Reaction

Problem: You are performing an RCM to form an azepene, and after hydrogenation of the double bond, you obtain the undesired diastereomer.

Analysis: The stereochemistry is being set during the hydrogenation step, not the RCM. The facial selectivity of the hydrogenation is influenced by the conformation of the azepene ring and the catalyst's approach.

Solutions:

  • Directed Hydrogenation: If a coordinating group is present near the double bond, a homogeneous catalyst like Crabtree's catalyst can be used to direct the hydrogen delivery from a specific face.

  • Substrate Modification: Protecting the nitrogen with a bulky group can influence the preferred conformation of the azepene ring, thus blocking one face from the catalyst.

  • Alternative Reduction Methods: Consider transfer hydrogenation or ionic hydrogenation, as these methods can sometimes provide complementary stereoselectivity to catalytic hydrogenation.

G

Caption: General workflow for stereocontrol.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of an N-Boc-azepane-α-carboxylate

This protocol is a general starting point for the diastereoselective alkylation of an azepane substituted at the α-position to the nitrogen.

Materials:

  • N-Boc-azepane-α-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • Electrophile (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-Boc-azepane-α-carboxylate (1.0 eq) and anhydrous THF (to make a 0.1 M solution).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise via syringe over 10 minutes. Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the electrophile (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis before purification by flash column chromatography.

References

  • Gansäuer, A., & Bluhm, H. (2000). Diastereoselective and Enantioselective Tishchenko and Aldol-Tishchenko Reactions. Chemical Reviews, 100(8), 2771-2788. [Link]

  • Beal, J. H., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1871. [Link]

  • Vitale, M., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. Molecules, 26(16), 4945. [Link]

  • Stoltz, B. M., & Richmond, T. G. (2022). Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates. The Journal of Organic Chemistry, 87(6), 4382-4390. [Link]

  • Stoltz, B. M., & Richmond, T. G. (2022). Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates. Angewandte Chemie International Edition, 61(15), e202116329. [Link]

  • De la Cruz, J., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5846-5851. [Link]

  • Fülöp, F., & Kiss, L. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Closure. The Chemical Record, 19(12), 2617-2637. [Link]

  • Beal, J. H., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1871. [Link]

  • Hudlicky, T., & Reed, J. W. (2007). The Art of Organic Synthesis. In The Art of Writing Reasonable Organic Reaction Mechanisms (pp. 1-28). Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Beal, J. H., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1871. [Link]

  • Stoltz, B. M., & Richmond, T. G. (2022). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. Organic Letters, 24(5), 1134-1138. [Link]

  • Shen, Z., & Baran, P. S. (2025). Migrating Group Strategy for Remote Functionalization of Seven-Membered Rings. Journal of the American Chemical Society.
  • Chen, J., et al. (2025). Stereo-reversed E2 unlocks Z-selective C-H functionalization.
  • De la Cruz, J., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5846-5851. [Link]

  • Dong, J., et al. (2026). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination.
  • Gevorgyan, V., & Seregin, I. V. (2019). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 24(17), 3105. [Link]

Sources

Troubleshooting

Technical Support Center: Coupling Peptides with Azepane-Based Amino Acids

Welcome to the Advanced Peptide Synthesis Support Hub. Topic: Troubleshooting Side Reactions & Optimization for Azepane-Based Residues Ticket ID: AZP-7M-CPL Status: Resolved (Expert Guide Below) Executive Summary: The Az...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Hub. Topic: Troubleshooting Side Reactions & Optimization for Azepane-Based Residues Ticket ID: AZP-7M-CPL Status: Resolved (Expert Guide Below)

Executive Summary: The Azepane Challenge

Azepane-based amino acids—specifically Azepane-2-carboxylic acid (Ac7c) and its lactam derivative 4-amino-hexahydro-2H-azepin-2-one (Aha) —are valuable tools for inducing specific secondary structures (e.g.,


-turns) and constraining peptide backbones. However, the 7-membered ring introduces unique synthetic hurdles compared to their 5-membered (Proline) and 6-membered (Pipecolic acid) analogs.

Core Synthetic Challenges:

  • Steric Bulk: The flexible yet bulky 7-membered ring shields the secondary amine, drastically reducing nucleophilicity.

  • Epimerization: The high activation energy required for coupling often demands prolonged reaction times or elevated temperatures, increasing the risk of

    
    -proton abstraction and racemization.
    
  • Aggregation: Azepane residues promote hydrophobic collapse and turn formation on-resin, leading to "difficult sequences" where reagents cannot diffuse effectively.

Troubleshooting Guide (Q&A Format)

Category A: Coupling Efficiency & Yield[1]

Q: I am observing <20% conversion when coupling Fmoc-Azepane-2-carboxylic acid to the N-terminus of my resin-bound peptide. Standard HBTU/DIPEA protocols failed. What is happening?

A: The issue is likely steric hindrance combined with insufficient activation. The secondary amine of the azepane ring is sterically crowded. Standard uronium reagents (HBTU/HCTU) often fail because the rate of O-acylisourea formation (activation) is fast, but the rate of aminolysis (coupling) is slower than the rate of hydrolysis or side reactions.

Corrective Protocol:

  • Switch Reagents: Move to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . The pyridinium nitrogen in HATU provides an anchimeric assistance effect (neighboring group participation) that accelerates the coupling rate by ~10-100x compared to HBTU.

  • Microwave Assistance: Heat is often non-negotiable for 7-membered rings.

    • Settings: 75°C for 10–20 minutes.

    • Caution: Do not exceed 75°C to avoid degradation of the Fmoc group or sensitive side chains (e.g., Cys, His).

  • Double Coupling: Perform the first coupling for 45 min, drain, and repeat with fresh reagents.

Category B: Side Reactions & Purity[2][3]

Q: Mass spectrometry shows a +98 Da mass shift on my peptide containing Azepane. What is this impurity?

A: This is likely a Guanidinylation adduct. When coupling to a sterically hindered amine (like the N-terminus of an azepane residue), the reaction is slow. If you use uronium reagents (HATU/HBTU) in excess or allow the activation mixture to sit too long, the free amine on the resin can attack the electrophilic carbon of the coupling reagent itself (the guanidinium moiety) instead of the activated amino acid.

Troubleshooting Steps:

  • Pre-activation Control: Do not pre-activate for more than 30 seconds before adding to the resin.

  • Stoichiometry: Use a slight deficit of HATU (0.95 eq) relative to the amino acid (1.0 eq) to ensure no excess electrophilic reagent is present.

  • Alternative Reagent: Switch to a phosphonium reagent like PyBOP or PyAOP . Phosphonium reagents do not form guanidinylation byproducts.

Q: I see significant epimerization (D-isomer formation) at the Azepane alpha-carbon. How do I prevent this?

A: Azepane residues are prone to racemization during activation due to the ring strain and base-catalyzed proton abstraction. Using strong bases (like DBU) or high concentrations of DIPEA promotes the removal of the


-proton.

Prevention Strategy:

  • Base Selection: Switch from DIPEA to 2,4,6-Trimethylpyridine (Sym-collidine) . Collidine is a weaker, non-nucleophilic base that is sufficient for activation but less likely to abstract the

    
    -proton.
    
  • Additives: Always use Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) with DIC, or ensure your HATU coupling includes HOAt. Oxyma creates a less basic environment than HOBt and suppresses racemization.

Category C: Chain Termination

Q: My sequence truncates after the Azepane residue. The next amino acid won't couple.

A: This is likely due to Diketopiperazine (DKP) formation or On-Resin Aggregation.

  • DKP Formation: If the azepane is the second residue from the N-terminus (e.g., Fmoc-Xaa-Azp-Resin), removing the Fmoc group can lead to intramolecular attack of the free amine onto the ester linkage, cleaving the dipeptide from the resin as a cyclic DKP.

  • Aggregation: The 7-membered ring induces a "kink" that may bury the N-terminus.

Solution:

  • For DKP: Use the Trityl (Trt) backbone protection or bulky side-chain protection on the second residue to sterically discourage cyclization. Alternatively, use 2-Chlorotrityl Chloride resin (extremely acid-labile) which allows cleavage of the protected peptide fragment if needed, but more importantly, the bulky trityl linker sterically hinders DKP formation.

  • For Aggregation: Use "Magic Mixture" solvents: DMF/DCM/NMP (1:1:1) or add chaotropic salts like 0.1 M LiCl or Pseudoproline dipeptides at the offending position.

Visualizing the Mechanisms[2]

Diagram 1: Steric Hindrance & Guanidinylation Pathway

This diagram illustrates why standard coupling fails and how the side reaction occurs.

AzepaneCoupling cluster_0 Competition Phase Resin Resin-Bound Azepane Amine (Sterically Hindered) Desired Desired Peptide Bond (Slow Reaction) Resin->Desired Nucleophilic Attack (Obstructed by Ring) SideProduct Guanidinylated Adduct (+98 Da Impurity) Resin->SideProduct Attack on Reagent (If Activation Slow) ActivatedAA Activated Amino Acid (O-At/Oxyma Ester) ActivatedAA->Desired CouplingReagent Excess Coupling Reagent (HATU/HBTU) CouplingReagent->SideProduct Guanidinium Transfer

Caption: Kinetic competition between peptide bond formation (hindered) and guanidinylation (side reaction) during azepane coupling.

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Coupling for Azepane Residues

Best for: Coupling Fmoc-Azepane-OH to a resin-bound amine, or coupling an AA onto a resin-bound Azepane.

Reagents:

  • Amino Acid: 4.0 eq relative to resin loading.

  • Coupling Reagent: HATU (3.9 eq).

  • Base: DIEA (8.0 eq) OR Sym-collidine (8.0 eq) for racemization-prone residues.

  • Solvent: DMF or NMP.

Step-by-Step:

  • Dissolution: Dissolve Fmoc-Azepane-OH and HATU in minimal dry DMF.

  • Activation: Add Base to the mixture. Vortex for exactly 10-15 seconds . Do not let it sit.

  • Addition: Immediately add the solution to the pre-swelled resin.

  • Irradiation:

    • Set Microwave to 75°C .

    • Power: 25-30 W (dynamic).

    • Time: 20 minutes .

  • Washing: Drain and wash resin with DMF (4x), DCM (3x), DMF (3x).

  • Monitoring: Perform a Chloranil test (for secondary amines). The Kaiser test is not effective for azepanes (secondary amines do not react well with ninhydrin).

Protocol B: Low-Epimerization Coupling (Room Temperature)

Best for: C-terminal activation of Azepane where heating is risky.

Reagents:

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) (1.0 eq).

  • Additive: Oxyma Pure (1.0 eq).

  • Solvent: DMF/DCM (1:1).

Step-by-Step:

  • Dissolve Fmoc-Azepane-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF/DCM.

  • Add DIC (3.0 eq) and stir for 2 minutes to form the active ester.

  • Add to resin.[1]

  • Agitate at Room Temperature for 2–4 hours .

  • Note: This method is slower but significantly reduces the risk of racemization compared to base-mediated (DIEA) methods.

Comparative Data: Coupling Reagents

ReagentCoupling Efficiency (Azepane)Racemization RiskGuanidinylation RiskRecommended Use
HATU High ModerateHigh (if excess used)Gold Standard for difficult couplings.
HBTU/HCTU Low/MediumModerateHighNot recommended for 7-membered rings.
PyBOP Medium/HighLowNone Use if +98 Da adducts are observed.
DIC/Oxyma MediumVery Low NoneUse for fragment condensation or C-terminal activation.
COMU Very High LowLowExcellent alternative to HATU; easier to remove byproducts.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Link

  • Cini, E., et al. (2012). Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. Journal of Peptide Science. Link

  • Albericio, F., & El-Faham, A. (2010). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent. Chemical Reviews. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.[2] Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Optimization

Technical Support Center: Refinement of Boc-Deprotection Protocols to Prevent Side Product Formation

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you nav...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of Boc-deprotection, a critical step in organic synthesis, particularly in peptide and medicinal chemistry. Our goal is to empower you with the knowledge to refine your protocols, minimize side product formation, and ensure the integrity of your final compounds.

Understanding the Challenge: The Chemistry of Boc-Deprotection and Side Reactions

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of chemical conditions and its facile removal under acidic conditions.[1][2] The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3][4][5]

The mechanism of acid-catalyzed Boc deprotection proceeds through the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide.[6]

The Culprit: The Tert-Butyl Cation

The primary source of side product formation during Boc-deprotection is the highly reactive tert-butyl cation generated during the cleavage step.[2][3][7][8][9] This electrophilic species can react with any nucleophilic functional groups present in the substrate or the reaction medium, leading to unwanted modifications.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during Boc-deprotection.

Issue 1: My LC-MS analysis shows a mass increase of +56 Da on my product.

Likely Cause: This is a classic indicator of tert-butylation , where the tert-butyl cation has alkylated a nucleophilic site on your molecule.[8]

Most Susceptible Residues:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[8][10][11]

  • Methionine (Met): The sulfur atom of the thioether side chain can be alkylated to form a sulfonium salt.[3][8][12]

  • Cysteine (Cys): The free thiol group is a prime target for tert-butylation.[2][8]

  • Tyrosine (Tyr): The activated phenolic ring can undergo Friedel-Crafts alkylation.[8][10]

Solutions:

  • Incorporate Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[2][7][13]

    • Common Scavengers: Triisopropylsilane (TIS), triethylsilane (TES), water, thioanisole, 1,2-ethanedithiol (EDT), and phenol are frequently used scavengers.[13]

  • Optimize the Scavenger Cocktail: For complex molecules, a single scavenger may not be sufficient. A scavenger cocktail can provide broader protection. A widely used general-purpose cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[2][13]

  • Protect Susceptible Residues: In peptide synthesis, it is often advantageous to protect the side chains of highly nucleophilic amino acids. For instance, using Fmoc-Trp(Boc)-OH protects the indole nitrogen during synthesis.[10]

Issue 2: My deprotection reaction is incomplete, even after an extended reaction time.

Likely Cause: Several factors can contribute to an incomplete or sluggish deprotection reaction.

  • Insufficient Acid Strength or Concentration: The acid may not be potent enough to efficiently cleave the Boc group.[2][14][15]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid.[13][15][16]

  • Inadequate Reaction Conditions: The reaction time or temperature may not be optimal for your specific substrate.[14][15]

Solutions:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture (e.g., from 20% to 50% in dichloromethane (DCM)).[8][14]

  • Use a Stronger Acid: If TFA is ineffective, consider using 4M HCl in dioxane, which is a more potent deprotecting agent.[2][13]

  • Elevate the Temperature: Gentle heating (e.g., to 40°C) can sometimes accelerate a sluggish reaction, but be mindful that this can also increase the rate of side reactions.[14]

  • Optimize the Solvent: Ensure your substrate is fully soluble in the chosen solvent. Protic solvents like methanol can sometimes facilitate the reaction.[14]

Issue 3: I'm observing the cleavage of other protecting groups in my molecule.

Likely Cause: The acidic conditions required for Boc deprotection can be harsh enough to remove other acid-labile protecting groups.

Commonly Affected Protecting Groups:

  • tert-Butyl esters (tBu)

  • Trityl (Trt) and Methoxytrityl (Mtt) groups[2][10]

Solutions:

  • Employ an Orthogonal Protection Strategy: Design your synthetic route with protecting groups that are cleaved under different conditions. For example, use base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz) groups for other functionalities.[3][7][][18][19]

  • Utilize Milder Deprotection Methods: For substrates with multiple acid-sensitive groups, consider alternative, milder deprotection protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should look out for during Boc deprotection?

A1: The primary side product is the tert-butylated adduct of your compound, which will show a mass increase of +56 Da in your mass spectrum.[8] Other potential side reactions, particularly in peptide synthesis, include aspartimide formation from aspartic acid residues and dehydration of asparagine and glutamine side chains.[2][20]

Q2: When is it absolutely necessary to use a scavenger?

A2: It is highly recommended to always use a scavenger when your substrate contains nucleophilic residues such as tryptophan, methionine, cysteine, or tyrosine.[2][3][7] Even if these residues are not present, using a scavenger like TIS is good practice to ensure a clean reaction.

Q3: Can I remove the Boc group under non-acidic conditions?

A3: While less common, some methods for Boc deprotection under neutral or basic conditions have been reported. These are often substrate-dependent and may include thermolytic cleavage by heating in a suitable solvent or using reagents like sodium carbonate in refluxing DME.[21] A mild method using oxalyl chloride in methanol has also been developed.[14][22][23]

Q4: How do I choose the right scavenger for my reaction?

A4: The choice of scavenger depends on the specific nucleophilic residues present in your molecule. The table below provides a guide for selecting the appropriate scavenger.

ScavengerTypical Concentration (v/v)Primary Purpose
Triisopropylsilane (TIS) 2.5 - 5%General carbocation scavenger.
Triethylsilane (TES) 5 - 10%Reduces the tert-butyl cation to isobutane.
Water 1 - 5%A general carbocation scavenger, forming tert-butanol.
Thioanisole 5 - 10%Particularly effective in preventing S-alkylation of Methionine.
1,2-Ethanedithiol (EDT) 2.5%Protects Cysteine residues.
Phenol 5%A general carbocation scavenger.
Dimethyl sulfide (DMS) -Helps prevent the oxidation of Methionine.

This table is adapted from information found in multiple sources.[13]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This is a general protocol for the deprotection of a Boc-protected amine in solution.

  • Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • If your substrate contains nucleophilic residues, add the appropriate scavenger (e.g., TIS to a final concentration of 2.5-5% v/v).

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • To remove residual TFA, co-evaporate the residue with toluene or DCM (3 times).[3] The product is typically obtained as a TFA salt.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol is useful for substrates that are resistant to deprotection with TFA.

  • Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-12 hours, monitoring the reaction by TLC or LC-MS.

  • Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine. The product can often be precipitated by the addition of diethyl ether.[2]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

This method is suitable for substrates with other acid-sensitive functional groups.[22][23]

  • In a dry flask, dissolve the Boc-protected substrate (1.0 equiv.) in methanol.

  • Add oxalyl chloride (typically 3 equivalents) dropwise to the solution at room temperature.

  • Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.[14]

Visualizing the Process

To aid in understanding the key concepts, the following diagrams illustrate the Boc-deprotection mechanism, the formation of side products, and a general troubleshooting workflow.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc-deprotection.

Side_Product_Formation tBu_Cation tert-Butyl Cation Alkylated_Product Alkylated Side Product (+56 Da) tBu_Cation->Alkylated_Product Side Reaction Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Desired Pathway Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Product Scavenger Scavenger (TIS, Thioanisole, etc.) Scavenger->Trapped_Cation

Caption: Competing pathways for the tert-butyl cation.

Troubleshooting_Workflow Start Boc-Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Check_Side_Products Side Products Observed? Check_Completion->Check_Side_Products Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Side Product Formation Check_Side_Products->Side_Products Yes End Successful Deprotection Check_Side_Products->End No Increase_Acid Increase Acid Conc./Temp. Incomplete->Increase_Acid Add_Scavenger Add/Optimize Scavenger Side_Products->Add_Scavenger Milder_Conditions Use Milder Conditions Side_Products->Milder_Conditions Increase_Acid->Start Add_Scavenger->Start Milder_Conditions->Start

Caption: A logical workflow for troubleshooting Boc-deprotection.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Royal Society of Chemistry. (2020). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. [Link]

  • National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • WordPress. BOC Deprotection. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • ACS Publications. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • ResearchGate. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Azepane-Constrained Amino Acids vs. Proline Analogs in Peptides

Executive Summary In peptide drug design, controlling backbone geometry is the primary strategy to improve metabolic stability and receptor affinity. While Proline (Pro) is the industry standard for inducing turns and co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptide drug design, controlling backbone geometry is the primary strategy to improve metabolic stability and receptor affinity. While Proline (Pro) is the industry standard for inducing turns and constraining the


 dihedral angle, it suffers from limited conformational space (

) and significant cis/trans isomerization liability.

Azepane-constrained amino acids (7-membered rings), specifically Azepane-2-carboxylic acid (Apa) and its fused derivatives like Benzazepinone (Aia) , offer a distinct alternative. Unlike Proline, which rigidly locks the backbone, unsubstituted Azepane rings introduce controlled flexibility ("ring pucker") and steric bulk, allowing access to dihedral angles prohibited to pyrrolidine rings.

Key Verdict: Use Proline for standard


-turns (Type I/II). Use Azepane derivatives  when the bioactive conformation requires a "looser" turn geometry, increased local hydrophobicity, or when stabilizing a specific trans-amide helix prevents aggregation.

Structural & Conformational Dynamics

The choice between a 5-membered ring (Proline) and a 7-membered ring (Azepane) fundamentally alters the energy landscape of the peptide backbone.

The Ring Size Effect on Dihedral Angles ( )
  • Proline (5-membered): The pyrrolidine ring rigidly constrains the

    
     angle to approximately 
    
    
    
    (
    
    
    ). This forces the preceding residue into specific regions of the Ramachandran plot, favoring
    
    
    -turns and polyproline II helices.
  • Azepane (7-membered): The seven-membered ring is inherently more flexible due to pseudorotation . While it still restricts the

    
     angle compared to linear amino acids, it allows a broader range of motion (
    
    
    
    to
    
    
    and beyond).
    • Critical Insight: Unsubstituted Azepane-2-carboxylic acid is not a rigid constraint in the same sense as Proline; it acts as a "bulky" constraint. To achieve true rigidity, the Azepane ring must be fused (e.g., Aia) or bridged.

Cis/Trans Isomerization Profiles

One of the most significant differences lies in the equilibrium of the peptide bond preceding the cyclic amino acid.

FeatureProline (5-ring)Azepane-2-carboxylic acid (7-ring)Benzazepinone (Fused 7-ring)
Cis/Trans Ratio (

)
High cis population possible (10–30% in water).Strongly favors Trans (>95%).Exclusively Trans (due to lactam constraint).
Isomerization Barrier High (

20 kcal/mol). Slow interconversion.
Lower barrier than Pro due to ring flexibility.[1]N/A (Locked).
Impact on Purity Often appears as "doublets" in HPLC/NMR.cleaner spectra; single conformer dominance.Single conformer.

Application Note: If your peptide suffers from "conformational heterogeneity" (split peaks in HPLC) due to Proline isomerization, substituting with an Azepane derivative can often collapse the population into a single trans conformer.

Diagram: Conformational Decision Tree

ConformationLogic Start Target Conformation? BetaTurn Standard Beta-Turn (Type I / II) Start->BetaTurn Distorted Distorted/Wide Turn or Helix Termination Start->Distorted CisAmide Cis-Amide Required (Type VI Turn) Start->CisAmide Proline Select PROLINE (Rigid, Phi = -60) BetaTurn->Proline Standard Azepane Select AZEPANE (Apa) (Bulky, Trans-favoring) Distorted->Azepane Flexibility needed Aia Select BENZAZEPINONE (Aia) (Locked Trans, Hydrophobic) Distorted->Aia Rigidity + Bulk needed CisAmide->Proline Secondary option AzPro Select AZAPROLINE (AzPro) (N-amino, Cis-favoring) CisAmide->AzPro Lone pair repulsion

Caption: Decision logic for selecting cyclic amino acids based on desired secondary structure constraints.

Experimental Validation Protocols

To validate the substitution of Proline with an Azepane analog, you must assess both the structural impact and the proteolytic stability.

Protocol: NMR Determination of Cis/Trans Ratios

This protocol quantifies the population of conformers. Azepane substitution should theoretically eliminate the minor cis isomer seen with Proline.

Reagents:

  • Deuterated Solvent:

    
     (for biological relevance) or 
    
    
    
    .
  • Peptide Sample: 2–5 mM concentration.

Workflow:

  • Acquisition: Acquire 1D

    
    -NMR spectra at 298 K.
    
  • Identification: Focus on the

    
    -proton (
    
    
    
    ) region (4.0 – 5.0 ppm) and the
    
    
    -proton (Pro) or
    
    
    -proton (Azepane) region.
  • NOESY Analysis (Critical):

    • Trans: Look for strong NOE cross-peaks between the

      
       of the preceding residue (
      
      
      
      ) and the
      
      
      of the cyclic ring (
      
      
      ).
    • Cis: Look for strong NOE cross-peaks between the

      
       of the preceding residue (
      
      
      
      ) and the
      
      
      of the cyclic ring (
      
      
      ).
  • Quantification: Integrate the distinct amide or

    
     peaks.
    
Protocol: Comparative Proteolytic Stability Assay

Azepane rings provide superior protection against proteases compared to Proline due to steric hindrance preventing the enzyme from accessing the scissile bond.

Materials:

  • Enzymes: Trypsin (cleaves at Lys/Arg), Chymotrypsin (cleaves at Phe/Trp/Tyr).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
    .
    
  • Analysis: RP-HPLC.

Step-by-Step:

  • Preparation: Dissolve peptide (100 µM) in buffer.

  • Initiation: Add enzyme (Enzyme:Substrate ratio 1:100 w/w). Incubate at 37°C.

  • Sampling: Aliquot 50 µL every 15 minutes for 2 hours.

  • Quenching: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.

  • Quantification: Inject onto RP-HPLC (C18 column). Measure the Area Under Curve (AUC) of the intact parent peptide.

  • Calculation: Plot

    
     vs. Time to determine half-life (
    
    
    
    ).

Synthesis & Incorporation

While Proline is commercially ubiquitous, Azepane amino acids often require custom synthesis. The most robust method for generating Azepane scaffolds is Ring-Closing Metathesis (RCM) .

Diagram: Synthesis of Azepane-2-Carboxylic Acid via RCM

SynthesisRCM AllylGly Allyl-Glycine Derivative Alkylation N-Alkylation with 4-bromo-1-butene AllylGly->Alkylation Diene Diene Intermediate Alkylation->Diene Grubbs Grubbs II Catalyst (RCM) Diene->Grubbs DCM, Reflux Dehydro Dehydro-Azepane Grubbs->Dehydro Ring Closure Hydrog Hydrogenation (H2, Pd/C) Dehydro->Hydrog Final Fmoc-Azepane-OH Hydrog->Final

Caption: Synthesis of Fmoc-Azepane-OH using Ring-Closing Metathesis (RCM), the industry-standard route for 7-membered amino acids.

Solid Phase Peptide Synthesis (SPPS) Notes
  • Coupling: Azepane is a secondary amine (like Proline) but more sterically hindered.

    • Recommendation: Use HATU/HOAt or PyBOP rather than standard HBTU. Double coupling is mandatory.

    • Chloranil Test: Standard Kaiser test will not work (secondary amine). Use the Chloranil or p-Nitrophenol ester test to verify coupling completion.

Comparative Data Summary

ParameterProline (Pro)Azepane-2-carboxylic acid (Apa)
Ring Size 5-membered7-membered
Steric Bulk ModerateHigh
Lipophilicity LowHigh (Increased metabolic stability)
Turn Type Type I / II

-turns
Distorted turns /

-turns
Cis/Trans Preference Mixed (Trans favored, Cis accessible)Strongly Trans favored
Protease Resistance GoodExcellent (Steric shield)
Synthetic Cost LowHigh

References

  • Lubell, W. D., et al. (2012). Synthesis of enantiopure 7-substituted azepane-2-carboxylic acids as templates for conformationally constrained peptidomimetics. European Journal of Organic Chemistry.[2]

  • Che, Y., & Marshall, G. R. (2006). Impact of Azaproline on Peptide Conformation.[3] Journal of Organic Chemistry. (Comparative analysis of ring size and nitrogen substitution).

  • Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Tetrahedron. (Foundational work on Aia and azepane constraints).

  • Baldwin, J. E., et al. (1993). Synthesis of Azepane-2-carboxylic Acid Derivatives. Journal of the Chemical Society, Chemical Communications. (Synthetic routes via RCM).

  • Sigma-Aldrich Technical Guide. Peptide Stability and Design: Proline Analogs. (General reference for stability assays).

Sources

Comparative

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate versus other Boc-protected non-natural amino acids

An objective, deep-dive comparison into the structural and synthetic utility of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate against conventional 5- and 6-membered Boc-protected non-natural amino acids (nnAAs). Executi...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, deep-dive comparison into the structural and synthetic utility of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate against conventional 5- and 6-membered Boc-protected non-natural amino acids (nnAAs).

Executive Summary: The Case for Ring Expansion in Peptidomimetics

In the development of peptidomimetics and conformationally constrained drugs, the choice of cyclic scaffold dictates the molecule's three-dimensional trajectory, metabolic stability, and target affinity. While 5-membered (pyrrolidine) and 6-membered (piperidine) rings are standard staples in medicinal chemistry, the 7-membered azepane ring—specifically accessed via building blocks like 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate—offers a unique "Goldilocks" zone of conformational constraint. It is more flexible than a rigid piperidine chair, allowing it to adapt to shallow protein-protein interaction (PPI) pockets, yet restricted enough to stabilize specific secondary structures like


 helices[1].

Mechanistic & Structural Comparison

To understand the causality behind selecting an azepane over a piperidine or pyrrolidine[2], we must analyze the thermodynamic and steric implications of the ring size.

  • Conformational Dynamics: Piperidine derivatives (e.g., Boc-piperidine-4-carboxylic acid) strongly favor a rigid chair conformation, which often projects functional groups in a linear, extended fashion or forces rigid

    
    -turns[3]. In contrast, the azepane ring exists in an equilibrium of twist-chair and boat conformations. This subtle flexibility allows the azepane scaffold to act as an effective inducer of 
    
    
    
    helical conformations in short peptides, a critical feature when mimicking
    
    
    -helical binding epitopes[1].
  • Lipophilicity & Metabolic Soft Spots: The addition of a methylene group in the azepane ring increases the overall lipophilicity (LogP) compared to pyrrolidines. Furthermore, altering the ring size shifts the position of metabolic soft spots (susceptible to CYP450 oxidation), often improving the pharmacokinetic half-life of the resulting drug candidate.

Quantitative Scaffold Comparison
Property1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylateBoc-piperidine-4-carboxylic acid ethyl esterBoc-pyrrolidine-3-carboxylic acid ethyl ester
Ring Size 7-membered6-membered5-membered
Dominant Conformation Twist-chair / Boat (Flexible)Chair (Rigid)Envelope (Semi-flexible)
Secondary Structure Induction

Helix stabilizer
Extended / Rigid

-turn

-turn / Polyproline II
Relative Lipophilicity HighMediumLow
Steric Hindrance (N-Acylation) Very HighHighModerate

Visualizing Conformational Logic

The following diagram illustrates the logical relationship between ring size selection and the resulting structural biology outcomes in peptide design.

Fig 1: Impact of cyclic nnAA ring size on peptide secondary structure and target binding.

Experimental Methodology: Self-Validating SPPS Workflow

Incorporating 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate into a peptide chain requires overcoming two distinct chemical hurdles:

  • Pre-activation: The commercial reagent is an ethyl ester. It must be saponified to the free carboxylic acid before it can be used as an acylating agent in Solid-Phase Peptide Synthesis (SPPS).

  • Steric Hindrance: Once the azepane is coupled and its N-Boc group is removed, the resulting secondary amine is buried within the bulky 7-membered ring. Standard coupling reagents (like HBTU) will fail to acylate this nitrogen. We must use highly reactive uronium salts (HATU) and validate the coupling using a specific colorimetric assay (Chloranil test), as the standard Kaiser test cannot detect secondary amines.

Step-by-Step Protocol: Saponification & Peptide Coupling

Phase 1: Saponification of the Ethyl Ester Causality: The ethyl ester is inert to peptide coupling conditions. It must be hydrolyzed to yield 1-Boc-azepane-4-carboxylic acid.

  • Dissolve 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (1.0 eq) in a 3:1 mixture of THF:H₂O.

  • Add LiOH monohydrate (3.0 eq) and stir at room temperature for 4-6 hours.

  • Monitor via TLC. Upon completion, acidify the aqueous layer to pH 3 using 1M HCl (carefully, to avoid Boc cleavage, which occurs at pH < 2).

  • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the free acid.

Phase 2: Microwave-Assisted SPPS Coupling Causality: The steric bulk of the azepane ring drastically reduces the nucleophilicity of its secondary amine (post-deprotection). Microwave heating provides the thermodynamic push required to overcome this activation energy barrier.

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 × 15 min. Wash thoroughly with DCM and DMF. Neutralize with 10% DIPEA in DMF.

  • Coupling the Azepane Acid: Mix the prepared 1-Boc-azepane-4-carboxylic acid (4.0 eq), HATU (4.0 eq), and DIPEA (8.0 eq) in DMF. Add to the resin and heat in a microwave synthesizer at 75°C for 15 minutes.

  • Self-Validation (The Chloranil Test):

    • Why not Kaiser? The Kaiser test relies on the reaction of ninhydrin with primary amines. The deprotected azepane nitrogen is a secondary amine.

    • Action: Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.

    • Validation: A colorless or pale yellow bead indicates successful coupling (no free secondary amine). A blue/green bead indicates incomplete coupling, triggering an automatic re-coupling cycle.

Fig 2: Self-validating SPPS workflow for sterically hindered azepane building blocks.

References

  • Azepane Quaternary Amino Acids As Effective Inducers of 310 Helix Conformations.ACS Publications.
  • Application Notes and Protocols for Boc-Inp-OH (1-Boc-piperidine-4-carboxylic acid).Benchchem.
  • Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent.PubMed / NIH.

Sources

Validation

Conformational Constraints in Medicinal Chemistry: Azepane vs. Piperidine and Pyrrolidine Systems

Topic: Evaluating the conformational constraints of azepane rings versus other cyclic systems Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Executive Summary In structure-based dru...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the conformational constraints of azepane rings versus other cyclic systems Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In structure-based drug design (SBDD), the choice of a saturated heterocyclic core is often a trade-off between enthalpic gain (optimal contact geometry) and entropic penalty (freezing a flexible molecule). While piperidine (6-membered) and pyrrolidine (5-membered) rings are industry standards due to their predictable vectors, the azepane (7-membered) ring offers a unique "Goldilocks" zone of conformational adaptability. This guide evaluates the conformational landscapes of azepane rings, providing experimental protocols to quantify their constraints and data-driven comparisons to rigid alternatives.

The Conformational Landscape: Theory & Mechanism

Unlike piperidine, which resides in a deep energy well (the chair conformation), azepane exists in a complex pseudorotational equilibrium. Understanding this is critical for predicting binding affinity.

1.1 The Energy Wells
  • Piperidine (6-membered): Rigid.[1] The chair-to-twist-boat interconversion requires

    
     10-11 kcal/mol. Substituents are locked in axial or equatorial positions, making SAR (Structure-Activity Relationship) steep and predictable.
    
  • Azepane (7-membered): Flexible. The ring navigates a shallow energy landscape with multiple local minima: Twist-Chair (TC) and Twist-Boat (TB) are often the most stable, separated by low barriers (5-8 kcal/mol).

  • Pyrrolidine (5-membered): Envelope puckering. While flexible, the vector angles are acute, often leading to different hydrogen bond acceptor trajectories compared to 6- or 7-membered rings.

1.2 Visualization: Conformational Energy Landscape

The following diagram illustrates the comparative energy barriers. Note the "flatness" of the azepane landscape compared to the steep wells of piperidine.

ConformationalLandscape cluster_Piperidine Piperidine (Rigid) cluster_Azepane Azepane (Flexible) Pip_Chair Chair (Global Min) Pip_TS Half-Chair (TS: ~10 kcal/mol) Pip_Chair->Pip_TS Az_TC Twist-Chair (Global Min) Pip_TB Twist-Boat (+5.5 kcal/mol) Pip_TS->Pip_TB Az_TS Pseudorotation (TS: <8 kcal/mol) Az_TC->Az_TS Az_TB Twist-Boat (+0.5-2 kcal/mol) Az_Chair Chair (+1-3 kcal/mol) Az_TS->Az_TB Az_TS->Az_Chair

Figure 1: Comparative conformational energy landscapes. Azepane exhibits a flatter surface with lower interconversion barriers compared to the steep confinement of piperidine.

Comparative Performance Metrics

The following data aggregates physicochemical and pharmacological differences observed when scaffold-hopping from piperidine to azepane.

FeaturePiperidine (6-membered)Azepane (7-membered)Impact on Drug Design
Dominant Conformation Chair (Rigid)Twist-Chair / Twist-Boat (Fluxional)Azepane allows "Induced Fit" but incurs higher entropic penalty (

).
Inversion Barrier High (

10-11 kcal/mol)
Low (

6-8 kcal/mol) [1]
Azepane substituents can sample more space; harder to predict vector via docking.
Lipophilicity (LogP) Baseline (e.g., LogP ~0.84)Higher (+0.5 to +1.0 LogP units) [2]Azepane increases permeability but may increase metabolic clearance.
Basicity (pKa) ~11.2~11.1 (Similar)Minimal change in ionization state at physiological pH.[1]
Vector Angle (N-C-C) ~110° (Tetrahedral)~112-115° (Widened)Azepane alters the exit vector of substituents, useful for reaching distant pockets.
Experimental Protocol: Quantifying Conformational Barriers

To validate if your specific azepane derivative is rigid enough for high-affinity binding, you must determine its Ring Inversion Barrier (


) . We use Variable Temperature (VT) NMR.

Objective: Determine the coalescence temperature (


) of geminal protons to calculate the energy barrier of ring flipping.
3.1 Materials
  • Compound: >10 mg of azepane derivative (high purity).

  • Solvent: Deuterated solvent with low freezing point (e.g., CD2Cl2 or Toluene-d8).

  • Instrument: 500 MHz NMR or higher (essential for resolving J-couplings).

3.2 Step-by-Step Workflow

Step 1: Room Temperature Assessment Acquire a standard 1H-NMR.

  • Observation: In a rapidly flipping azepane, geminal protons (

    
    ) on the ring carbons often appear as a simplified average (broad singlet or triplet) rather than distinct diastereotopic multiplets.
    

Step 2: Slow Cooling (The Freeze) Cool the probe in 10°C increments (e.g., 298K


 288K 

...

180K).
  • Critical Check: Shim the magnet at every temperature step. Temperature gradients ruin field homogeneity.

Step 3: Identify Coalescence (


) 
Locate the temperature where the averaged signal broadens into the baseline and then splits into two distinct signals (decoalescence).
  • Calculation: At

    
    , the rate of exchange (
    
    
    
    ) is related to the frequency difference (
    
    
    in Hz) of the frozen conformers:
    
    

Step 4: Calculate


 
Apply the Eyring equation:


  • Success Metric: If

    
     kcal/mol, the ring is highly flexible at body temperature (high entropic penalty). If 
    
    
    
    kcal/mol, it is conformationally locked (good for pre-organization).
3.3 Protocol Visualization

VTNMR_Protocol Start Start: Azepane Sample (in Toluene-d8) Step1 1. Acquire 1H-NMR at 298K (Check for broad signals) Start->Step1 Step2 2. Stepwise Cooling (-10K increments) Step1->Step2 Decision Signal Split? Step2->Decision Decision->Step2 No (Still Averaged) Step3 3. Record Coalescence Temp (Tc) & Frequency Diff (Δν) Decision->Step3 Yes (Decoalescence) Calc 4. Calculate ΔG‡ (Eyring Equation) Step3->Calc

Figure 2: Variable Temperature (VT) NMR workflow for determining conformational energy barriers.

Case Study: Azepane in Histamine H3 Antagonists

Context: Researchers explored replacing a piperidine core with azepane to improve selectivity for the Histamine H3 receptor over the H4 isoform [3].

Experimental Data:

  • Piperidine Analog:

    
     nM.[2] High potency, but moderate selectivity.
    
  • Azepane Analog:

    
     nM.[2] Potency was maintained despite the flexibility.
    
  • Key Insight: The azepane ring adopted a specific twist-chair conformation that allowed the hydrophobic tail to access a lipophilic pocket not perfectly aligned for the piperidine analog.

  • Outcome: The azepane derivative showed improved metabolic stability (lower clearance) likely due to the steric bulk of the 7-membered ring hindering P450 access to the nitrogen lone pair, a common metabolic soft spot.

Conclusion & Recommendation

When to use Azepane:

  • Vector Exploration: When the piperidine vector misses the sub-pocket. The azepane "wobble" allows the substituent to scan a wider cone of space.

  • Solubility/IP: To break away from crowded piperidine IP space or to modulate solubility (though watch for LogP increases).

  • Induced Fit: When the target binding site is partially unstructured or adapts to the ligand (e.g., GPCR loops).

When to avoid:

  • Strict Rigidification: If the binding pocket is narrow and rigid, the entropic penalty of freezing the azepane ring will kill potency.

  • Low MW Limits: Azepane adds carbon weight and lipophilicity compared to pyrrolidine/piperidine.

References
  • Ivantcova, P. M., et al. (2023). "Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation." Organic Letters. Link

  • BenchChem. (2025).[1][3] "Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design." Link

  • Kononowicz, K. K., et al. (2017).[2] "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry. Link

  • Gellman, S. H., et al. (2009). "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Life Chemicals. (2020). "C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery." Link

Sources

Comparative

Biological activity of azepane derivatives versus their carbocyclic analogues

This guide provides a technical comparison of azepane derivatives (seven-membered nitrogen heterocycles) versus their carbocyclic analogues (cycloheptanes), focusing on their application in medicinal chemistry. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of azepane derivatives (seven-membered nitrogen heterocycles) versus their carbocyclic analogues (cycloheptanes), focusing on their application in medicinal chemistry.

Executive Summary: The "Nitrogen Effect" in Seven-Membered Rings

In medicinal chemistry, the expansion from a six-membered piperidine to a seven-membered azepane (hexamethyleneimine) introduces unique conformational flexibility and physicochemical properties. This guide compares azepanes directly with their all-carbon cycloheptane analogues.

The core differentiator is the "Nitrogen Effect," which governs biological activity through three mechanisms:

  • Transition State Mimicry: In glycosidase inhibition, the protonated nitrogen mimics the oxocarbenium ion intermediate. Carbocyclic analogues (carbasugars) lack this charge capability, often resulting in drastically reduced potency.

  • Basicity & H-Bonding: The azepane nitrogen serves as a critical hydrogen bond acceptor/donor and a pH-dependent cation, interactions that the lipophilic cycloheptane ring cannot replicate.

  • Conformational Bias: While both rings are flexible (twist-chair/twist-boat), the heteroatom alters the ring-puckering energy landscape, influencing how substituents are presented to the binding pocket.

Case Study A: Glycosidase Inhibition (Charge Mimicry)

This is the most definitive area of divergence. Polyhydroxylated azepanes (seven-membered iminosugars) are designed to mimic the transition state of glycosidic bond hydrolysis.

Mechanistic Divergence
  • Azepane (Iminosugar): At physiological pH, the secondary amine is protonated (

    
    ). This positive charge mimics the electrostatic profile of the oxocarbenium ion  transition state of the sugar substrate.
    
  • Cycloheptane (Carbasugar): The all-carbon ring is neutral. It can mimic the shape (sterics) of the substrate but fails to mimic the charge (electronics). Consequently, seven-membered carbasugars are generally weak inhibitors compared to their azepane counterparts.

Comparative Data: -Galactosidase Inhibition[1][2][3]

The following table synthesizes experimental data comparing a polyhydroxylated azepane to its structural analogues.

Compound ClassCore ScaffoldKey FeatureActivity (

-Galactosidase)
Mechanistic Rationale
Azepane (2R,3R,4R,5S,6S)-AzepaneNitrogen (Protonated)Potent (

)
Charge mimicry of transition state + H-bonding.
Carbasugar Polyhydroxy-cycloheptaneCarbon (Neutral)Weak / Inactive Steric bulk only; lacks electrostatic anchor.
Piperidine Deoxynojirimycin (DNJ)6-Membered NitrogenPotent (

range)
Classic transition state mimic (standard).

Critical Insight: While ring expansion (6


 7) preserves some activity, the atom substitution (N 

C) in the seven-membered ring abolishes the primary driver of potency.

Case Study B: Kinase Inhibition (The Balanol Series)

(-)-Balanol is a potent fungal metabolite containing a central azepane ring that inhibits Protein Kinase C (PKC) and Protein Kinase A (PKA). Synthetic efforts replaced the azepane core with a cycloheptane to test the necessity of the nitrogen atom.

Comparative Potency: PKC Isozymes

Research indicates that while the nitrogen atom contributes to potency, the carbocyclic analogue retains significant activity, suggesting the ring primarily serves as a conformational spacer in this context.

Analogue TypeCore RingRelative Potency (PKC)Interpretation
Natural Product Azepane 100% (Baseline) Optimal fit; Nitrogen may participate in solvent bridging.
Carbocyclic Cycloheptane ~10-50% 2-10 fold reduction in potency. Active, but suboptimal.
Acyclic Flexible Chain< 1%Loss of entropic constraint; conformational collapse.

Visualization of Signaling & Mechanism

Diagram 1: Mechanism of Action (Transition State Mimicry)

This diagram illustrates why the Azepane functions as a transition state mimic while the Cycloheptane does not.

G cluster_0 Natural Substrate Hydrolysis cluster_1 Inhibitor Binding TS Oxocarbenium Ion (Positive Charge) Enzyme Glycosidase Active Site (Asp/Glu) TS->Enzyme Natural Affinity Azepane Azepane Derivative (NH2+ Protonated) Azepane->TS Electronic Isostere Azepane->Enzyme Strong Electrostatic Interaction (Mimicry) Cycloheptane Cycloheptane Analogue (CH2 Neutral) Cycloheptane->Enzyme Weak Steric Interaction Only

Caption: Comparative binding logic. The protonated azepane mimics the high-energy oxocarbenium transition state, facilitating tight binding. The neutral cycloheptane lacks this electrostatic component.

Experimental Protocols

To validate these differences, the following protocols allow for the synthesis and assay of these derivatives.

Protocol A: Synthesis via Ring Expansion (Azepane Formation)

Rationale: Accessing the azepane core often involves expanding a chiral piperidine or pyrrolidine precursor to maintain stereochemistry.

  • Starting Material: Enantiopure vinyl-pyrrolidine or piperidine derivative.

  • Reagent: Vinylmagnesium bromide (Grignard) or Diazomethane (for ketone expansion).

  • Key Step (RCM): Ring-Closing Metathesis using Grubbs II catalyst.

    • Solvent: Dichloromethane (DCM), degassed.

    • Temp: Reflux, 12-24h.

  • Reduction: Hydrogenation (

    
    , Pd/C) to saturate the ring (if targeting saturated azepane).
    
  • Deprotection: Acidic hydrolysis (TFA/HCl) to reveal hydroxyl/amine groups.

Protocol B: Enzymatic Assay ( -Galactosidase Inhibition)

Rationale: This assay quantifies the


 to distinguish the potency gap between the azepane and cycloheptane.
  • Buffer Prep: 50 mM Sodium Acetate buffer (pH 5.5).

  • Enzyme: Green Coffee Bean

    
    -Galactosidase (0.1 units/mL).
    
  • Substrate: p-Nitrophenyl-

    
    -D-galactopyranoside (pNPG), 2 mM.
    
  • Inhibitor: Prepare serial dilutions of Azepane-X and Cycloheptane-Y (0.1 nM to 100 µM).

  • Reaction:

    • Mix 10 µL Enzyme + 10 µL Inhibitor. Incubate 10 min at 37°C.

    • Add 20 µL Substrate to initiate.

    • Incubate 20 min at 37°C.

  • Termination: Add 100 µL 1M Sodium Carbonate (

    
    ) to stop reaction and develop color.
    
  • Readout: Measure Absorbance at 405 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Diagram 2: Assay Workflow

Workflow Step1 Prepare Reagents (Enzyme, pNPG Substrate, Compounds) Step2 Pre-Incubation (Enzyme + Inhibitor) 10 min @ 37°C Step1->Step2 Step3 Initiation (Add pNPG) Step2->Step3 Step4 Reaction Phase Hydrolysis of pNPG -> pNP 20 min @ 37°C Step3->Step4 Step5 Termination (Add Na2CO3) Step4->Step5 Step6 Quantification (OD @ 405nm) Step5->Step6

Caption: Step-by-step workflow for the colorimetric glycosidase inhibition assay.

References

  • Li, H., et al. (2014). "Synthesis and glycosidase inhibitory activity of polyhydroxylated azepanes." Bioorganic & Medicinal Chemistry. Link

  • Defauw, J. M., et al. (1996). "Synthesis and Protein Kinase C Inhibitory Activities of Balanol Analogs with Replacement of the Perhydroazepine Moiety." Journal of Medicinal Chemistry. Link

  • Painter, G. F., et al. (2010). "Seven-membered ring iminosugars: a potent class of glycosidase inhibitors."[1] Organic & Biomolecular Chemistry. Link

  • BenchChem Technical Review. (2025). "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery." Link

  • Kaur, M., et al. (2021).[2][3] "A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds." Current Organic Chemistry. Link

Sources

Validation

A Senior Application Scientist's Guide to Conformationally Constrained Amino Acids in Modern Peptidomimetics

Introduction: Overcoming the Peptide Paradox Peptide-based therapeutics offer immense promise due to their high specificity and potency, mirroring natural biological interactions. However, their widespread application is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Peptide Paradox

Peptide-based therapeutics offer immense promise due to their high specificity and potency, mirroring natural biological interactions. However, their widespread application is often hindered by the "peptide paradox": inherent liabilities such as poor metabolic stability and low bioavailability. The flexible nature of linear peptides makes them susceptible to proteolytic degradation and often results in a significant entropic penalty upon binding to their target.[1][2][3] To unlock the full potential of peptides, medicinal chemists have turned to a powerful strategy: the incorporation of conformationally constrained amino acids.

This guide provides a comprehensive review of these critical building blocks. We will explore the diverse toolkit of constraining strategies, objectively compare their performance with supporting data, and provide detailed experimental protocols for their application and evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to rationally design next-generation peptidomimetics with enhanced therapeutic properties.

Part 1: The Toolkit of Constraint - A Classification of Modified Amino Acids

The fundamental principle behind using conformationally constrained amino acids is to pre-organize the peptide backbone into a bioactive conformation, thereby reducing the entropic cost of binding and improving resistance to proteases.[3][4] These constraints can be broadly categorized into local and global modifications.

Diagram 1: Classification of Conformationally Constrained Amino Acids This diagram illustrates the hierarchical classification of common strategies used to constrain peptide conformations, dividing them into local and global approaches.

G A Conformational Constraints B Local Constraints (Single Residue) A->B C Global Constraints (Cyclization) A->C B1 α,α-Disubstitution (e.g., Aib, Deg) B->B1 B2 N-Alkylation (e.g., N-Me-Ala) B->B2 B3 Side-Chain to Backbone (e.g., Proline Analogs) B->B3 B4 β-Amino Acids B->B4 C1 Side-Chain to Side-Chain (e.g., Lactam, Disulfide, Stapling) C->C1 C2 Head-to-Tail (Backbone Cyclization) C->C2 C3 Side-Chain to Terminus C->C3

Local Constraints: Fine-Tuning the Backbone

Local constraints involve modifications to a single amino acid residue to restrict the rotational freedom of its backbone dihedral angles (phi, ψ).

  • α,α-Disubstituted Amino Acids: Introducing a second substituent on the α-carbon, such as in α-aminoisobutyric acid (Aib) or diethylglycine (Deg), sterically hinders rotation.[5] These residues are potent promoters of helical or extended conformations.[5][6] For example, peptides containing α,α'-dialkylglycine residues tend to adopt fully extended conformations, while those with α-aminocycloalkane carboxylic acids often prefer folded structures.[5]

  • N-Alkylated Amino Acids: The addition of an alkyl group (commonly methyl) to the backbone amide nitrogen, as seen in N-methyl-alanine, restricts the rotation around the C-N bond.[6] This modification can disrupt hydrogen bonding patterns, making it a useful tool for breaking undesirable secondary structures or inducing specific turn types.[3][6] It is also a highly effective strategy for improving cell permeability and oral bioavailability.[7]

  • Proline and its Analogs: Proline is nature's own conformationally constrained amino acid, with its side chain cyclized onto the backbone nitrogen, locking the phi (Φ) angle at approximately -60°.[8] A wide variety of synthetic proline analogs have been developed to introduce even more rigid and diverse structural biases, which have been successfully incorporated into drugs like the ACE inhibitor Zabicipril and the anti-diabetic drug Saxagliptin.[9]

Global Constraints: Sculpting the Overall Fold

Global constraints involve creating covalent linkages between different parts of the peptide sequence, resulting in a macrocyclic structure. This is one of the most powerful strategies for enhancing stability and affinity.[1][8]

  • Side-Chain to Side-Chain Cyclization: This is a versatile method that includes several popular techniques:

    • Lactam Bridges: An amide bond is formed between the side chains of acidic (Asp, Glu) and basic (Lys, Orn) residues. This is a common method for stabilizing α-helices and β-hairpins.[1]

    • Disulfide Bonds: The oxidation of two cysteine residues to form a cystine bridge is a classic method found in many natural peptides.

    • Hydrocarbon Stapling: This modern technique uses ring-closing metathesis to link two unnatural alkenyl amino acid side chains (e.g., α-pentenylalanine), creating a stable, all-hydrocarbon "staple".[6] This method is particularly effective at stabilizing α-helical structures and can significantly improve cell penetration.[2][3]

  • Head-to-Tail Cyclization: The formation of a peptide bond between the N-terminal amine and the C-terminal carboxylate creates a fully cyclic backbone. This dramatically increases resistance to exopeptidases, which are enzymes that cleave peptides from their ends.[1][2]

Part 2: Performance Comparison - Selecting the Right Constraint

The choice of a constraining strategy is dictated by the desired outcome, whether it be stabilizing a specific secondary structure, improving proteolytic resistance, or enhancing binding affinity. The causality behind this choice lies in how each modification alters the peptide's conformational landscape and its interaction with biological molecules.

Impact on Secondary Structure and Binding Affinity

Pre-organizing a peptide into its bioactive conformation can dramatically enhance binding affinity by minimizing the entropic penalty of binding.[3] However, it is crucial to note that increased rigidity does not always equate to higher affinity. Biophysical studies have shown that an "induced fit" binding mechanism can still occur, where the final conformation is achieved upon binding, and that enthalpy-entropy compensation can play a significant role.

The table below summarizes a case study comparing calpain inhibitors where the P2 position was modified with different constrained amino acids.[5] This data clearly demonstrates how a local conformational change can profoundly impact potency and selectivity.

Table 1: Comparative Inhibitory Activity of Peptidomimetics with Constrained P2 Residues

Compound P2 Constrained Residue Induced Conformation μ-Calpain K_i (μM) Cathepsin B K_i (μM) Selectivity Ratio (Cathepsin B / μ-Calpain)
2 α-Aminocyclopentane carboxylic acid Folded 2.5 0.78 0.31 (3-fold selective for Cathepsin B)
3 α,α'-Diethylglycine Extended 0.12 4.3 35.8 (Over 35-fold selective for μ-Calpain)
ALLN (Reference Inhibitor) - 0.12 0.1 0.83

(Data sourced from Iqbal et al., 1995)[5]

This experimental data highlights a key principle: the choice of constraint must be matched to the required conformation for optimal interaction with the target. Compound 3 , forced into an extended conformation, was over 20-fold more potent against μ-calpain than the folded-conformation-inducing compound 2 .[5]

Enhancing Proteolytic Stability

A primary driver for using constrained amino acids is to improve a peptide's metabolic half-life. Proteases often recognize and bind to peptides in an extended conformation.[1][2] By introducing constraints that favor folded or helical structures, or by sterically hindering the backbone, the peptide becomes a poor substrate for these enzymes.[10]

Table 2: General Impact of Constraints on Proteolytic Stability

Constraint Type General Mechanism of Stability Enhancement Typical Half-Life Improvement
Cyclization (e.g., Lactam, Head-to-Tail) Prevents binding to exopeptidases; restricts adoption of extended conformation required by endopeptidases.[1][2] Significant (Can increase from minutes to many hours)
Stapled Peptides Stabilizes α-helix, preventing recognition by proteases that cleave random coils.[10] Significant
N-Methylation Steric hindrance at the amide bond; disrupts H-bonding recognition.[6] Moderate to Significant
α,α-Disubstitution Steric bulk around the α-carbon hinders protease access to the scissile bond. Moderate to Significant

| D-Amino Acid Substitution | Proteases are stereospecific for L-amino acids.[6] | Very High |

Part 3: Experimental Protocols for the Peptide Chemist

The successful application of these principles requires robust experimental validation. The protocols described below represent self-validating systems for the synthesis and evaluation of constrained peptidomimetics.

Diagram 2: Workflow for Design and Evaluation of Constrained Peptides This flowchart outlines the iterative process of designing, synthesizing, and evaluating constrained peptides, from initial computational design to final biological testing.

G A 1. Design & Selection - Identify target sequence - Choose constraining strategy - In silico modeling B 2. Synthesis - Solid-Phase Peptide Synthesis (SPPS) - Incorporation of modified AAs - On-resin or solution-phase cyclization A->B C 3. Purification & Characterization - RP-HPLC - Mass Spectrometry (MS) B->C D 4. Structural Analysis - NMR Spectroscopy - Circular Dichroism (CD) C->D E 5. Performance Evaluation - In Vitro Protease Stability Assay - Binding Affinity Assay (e.g., SPR, FP) - Cell-based Activity Assays D->E F 6. Data Analysis & Iteration - Correlate structure with activity - Refine design E->F F->A

Protocol: Solid-Phase Synthesis of a Constrained Peptide

This protocol provides a general methodology for synthesizing a peptide containing a constrained amino acid using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (standard and constrained)

  • Coupling reagent: HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Causality: HCTU is a highly efficient coupling reagent that minimizes racemization. Pre-activation ensures the carboxyl group is ready to form an amide bond with the deprotected N-terminus on the resin.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence. The incorporation of sterically hindered constrained amino acids (e.g., Aib) may require double coupling or extended reaction times.

  • Final Deprotection: Perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the solid support and remove side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the pure peptide using Mass Spectrometry (e.g., LC-MS or MALDI-TOF).[11]

Protocol: In Vitro Protease Stability Assay

This protocol measures the half-life of a peptide in a relevant biological matrix, such as human plasma.

Materials:

  • Purified peptide of known concentration

  • Human plasma (or other biological fluid/protease solution)

  • Incubator at 37°C

  • Quenching solution: Acetonitrile/Ethanol (1:1, v/v) with an internal standard

  • RP-HPLC system with a UV detector

Methodology:

  • Preparation: Pre-warm the human plasma to 37°C.

  • Initiate Reaction: Spike the plasma with the peptide stock solution to achieve a final desired concentration (e.g., 100 μM). Mix gently.

  • Time Course Sampling:

    • Immediately withdraw the first sample (t=0) and quench it by adding it to 2 volumes of the cold quenching solution. This stops all enzymatic activity and precipitates plasma proteins.

    • Incubate the remaining plasma-peptide mixture at 37°C.

    • Withdraw samples at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes) and quench them in the same manner.

  • Sample Processing:

    • Vortex the quenched samples.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

    • Causality: Protein precipitation is a critical step to prevent fouling of the HPLC column and to ensure a clean chromatogram for accurate quantification.[12]

  • HPLC Analysis:

    • Inject the supernatant onto an RP-HPLC system.

    • Run a gradient method to separate the intact peptide from its degradation products.

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Normalize the peak area to the internal standard to correct for any sample processing variability.

    • Plot the percentage of remaining intact peptide versus time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay curve.

Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for determining the three-dimensional structure of constrained peptides in solution.[13][14]

Materials:

  • Lyophilized, purified peptide

  • NMR solvent (e.g., 9:1 H₂O/D₂O or D₂O)

  • NMR spectrometer

Methodology:

  • Sample Preparation: Dissolve the peptide in the chosen NMR solvent to the desired concentration (typically 0.5-2 mM). Transfer to an NMR tube.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR experiments. Key experiments for peptides include:

    • 1D ¹H: Provides an overview of the sample's purity and folding.[15]

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given amino acid's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), providing crucial distance constraints for structure calculation.[16]

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled, this provides a fingerprint of the peptide, with one peak for each N-H bond.[15]

  • Resonance Assignment: Use the TOCSY and NOESY spectra to assign every proton resonance to its specific amino acid in the peptide sequence.[16]

  • Constraint Extraction:

    • Identify cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints.

    • Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to determine dihedral angle (Φ) restraints.

  • Structure Calculation: Use the experimental restraints (distances and dihedral angles) as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the NMR data.

  • Analysis: Analyze the resulting ensemble of structures to define the peptide's predominant conformation in solution.

Conclusion and Future Outlook

Conformationally constrained amino acids are indispensable tools in modern peptidomimetic design. By providing rational control over peptide conformation, these building blocks enable the transformation of potent but labile peptide leads into drug candidates with enhanced stability, selectivity, and overall therapeutic potential.[4] The strategic selection of a constraining element, guided by structural biology and empirical testing, is a cornerstone of successful peptide drug discovery. Future innovations will likely involve the development of novel constraining chemistries, the integration of computational design and machine learning to predict optimal constraint placement, and the exploration of new structural motifs beyond the classic helix and turn.[4][17]

References

  • Tourwé, D., D'Huyvetter, J., & Van der Poorten, O. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

  • Iqbal, M., et al. (1995). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Albericio, F., & Royo, M. (2001). DESIGNING PEPTIDOMIMETICS. UPCommons. [Link]

  • Timmerman, P. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]

  • Nowick, J.S. (2018). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. [Link]

  • Pentelute, B.L., & Arora, P.S. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters. [Link]

  • D'Andrea, L.D., & Isernia, C. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Bioactive Compounds. [Link]

  • Hruby, V.J., & Balse, P.M. (2000). Aspects of the Design of Conformationally Constrained Peptides. In Peptidomimetics Protocols. [Link]

  • Schroeder, C.I., & Craik, D.J. (2025). Shaping the future of constrained peptides and compact proteins in drug discovery. Australian Journal of Chemistry. [Link]

  • Otlewski, J., & Szulc, N.A. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. [Link]

  • Pícha, J., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Sakhaii, P. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. ACD/Labs YouTube Channel. [Link]

  • Cary, D.R., Ohuchi, M., Reid, P.C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi. [Link]

  • Liras, S. (2015). Understanding Permeability of Peptide and Peptidomimetic Macrocycles. Drug Discovery Chemistry Conference. [Link]

  • Cary, D.R., et al. (2017). Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]

  • Kar, N., et al. (2019). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. Peptide Science. [Link]

  • Bull, S.D., et al. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Vlieghe, P., & Lisowski, V. (2020). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. [Link]

  • Spring, D.R., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules. [Link]

  • Che, Y., & Arora, P.S. (2018). Recent Structural Advances in Constrained Helical Peptides. Accounts of Chemical Research. [Link]

  • D'Andrea, L.D., & Isernia, C. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. [Link]

  • Pícha, J., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]

  • Jones, J. (2002). Conformations of amino acids and peptides. In Amino Acid and Peptide Synthesis.
  • Wilson, A.J., et al. (2016). Hydrocarbon Constrained Peptides – Understanding Preorganization and Binding Affinity. Chemical Science. [Link]

  • Otlewski, J., & Szulc, N.A. (2021). Conformationally Constrained Peptides. MDPI Encyclopedia. [Link]

  • Chen, S., et al. (2024). A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. Frontiers in Molecular Biosciences. [Link]

  • Heilshorn, S.C., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

  • Otlewski, J., & Szulc, N.A. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]

  • Spring, D.R., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate: Proper Disposal Procedures

Part 1: Emergency Safety Overview Before initiating any disposal protocol, you must understand the immediate hazards associated with 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (CAS: 912444-90-7). While this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Safety Overview

Before initiating any disposal protocol, you must understand the immediate hazards associated with 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (CAS: 912444-90-7). While this compound is generally stable, its classification as an organic ester/carbamate requires strict adherence to organic waste protocols to prevent environmental contamination and laboratory exposure.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Hand Nitrile Gloves (Min 0.11mm thick)Provides barrier against organic permeation.
Eye Chemical Safety GogglesPrevents splashes; standard safety glasses are insufficient for liquid handling during disposal.
Body Lab Coat (Cotton/Poly blend)Standard protection against minor spills.
Respiratory Fume Hood (Face Velocity >100 fpm)Required during pouring to mitigate inhalation of vapors (H335).

Part 2: Chemical Identity & Properties[2][3][6][7]

Accurate identification is the first step in compliant waste segregation. Ensure your waste tags match the data below exactly to prevent rejection by waste haulers.

PropertyData
Chemical Name 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate
CAS Number 912444-90-7
Molecular Formula C₁₄H₂₅NO₄
Molecular Weight 271.35 g/mol
Physical State Liquid (Viscous) or Low-melting Solid
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); Insoluble in water.[5][6][7][8]
Waste Stream Non-Halogenated Organic

Part 3: Disposal Workflow & Decision Logic

The following workflow illustrates the decision logic for disposing of this specific compound. I have designed this to prevent the common error of mixing non-halogenated esters with halogenated waste, which significantly increases disposal costs and incineration complexity.

DisposalWorkflow Start Start: Waste Identification (1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate) CheckState Is the material pure or mixed? Start->CheckState Pure Pure Chemical CheckState->Pure Pure Mixed Mixed in Solution CheckState->Mixed Solution StreamA STREAM A: Non-Halogenated Organic Waste (Preferred) Pure->StreamA No Halogens in structure CheckHalogens Does the mixture contain Halogens (Cl, Br, I, F)? (e.g., DCM, Chloroform) Mixed->CheckHalogens CheckHalogens->StreamA No (e.g., mixed with EtOAc/MeOH) StreamB STREAM B: Halogenated Organic Waste CheckHalogens->StreamB Yes (e.g., mixed with DCM) Container Select Container: HDPE or Glass Carboy (Avoid Metal for Acidic Mixtures) StreamA->Container StreamB->Container Labeling Labeling: 1. Full Chemical Name 2. 'Hazardous Waste' 3. Check 'Irritant' & 'Toxic' Container->Labeling Pickup Schedule EHS Pickup (Incineration) Labeling->Pickup

Figure 1: Logical decision tree for segregating azepane-dicarboxylate waste based on solvent composition.

Part 4: Detailed Operational Procedures

Waste Segregation Strategy

Scientific Rationale: This compound contains Carbon, Hydrogen, Nitrogen, and Oxygen. It lacks Halogens (Cl, Br, I). Therefore, it is chemically compatible with high-BTU fuel blending programs (incineration) used for non-halogenated solvents.

  • Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides). The ester functionality is combustible.

  • Do NOT mix with aqueous drains. This compound is water-insoluble and will coat pipes or disrupt biological water treatment systems.

Packaging & Containerization
  • Primary Container: High-Density Polyethylene (HDPE) jerricans or Amber Glass bottles.

    • Why? HDPE is resistant to the ester/carbamate functional groups. Amber glass protects light-sensitive mixtures if applicable.

  • Headspace: Leave at least 10% headspace in the container.

    • Why? To allow for thermal expansion of vapors during storage and transport, preventing container rupture.

  • Closure: Screw caps must be hand-tight. Do not use parafilm as a primary seal; it degrades in contact with organic vapors.

Labeling Protocol (RCRA Compliance)

Failure to label correctly is the #1 cause of regulatory fines. Use the following template:

  • Waste Type: Hazardous Waste

  • Chemical Constituents: "1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate" (Do not use abbreviations like "Boc-Azepane").

  • Percentages: If mixed, estimate % (e.g., "1% Compound in 99% Ethyl Acetate").

  • Hazard Checkboxes: [x] Irritant, [x] Toxic.

Spill Cleanup Procedure (Small Scale < 500 mL)
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.

  • Ventilate: Ensure fume hoods are running; open windows if safe.

  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads).

    • Note: Do not use combustible materials like paper towels for large amounts.

  • Collect: Scoop absorbed material into a wide-mouth jar and label as "Debris contaminated with [Chemical Name]".

  • Clean: Wipe the surface with soap and water; dispose of wipes in the same solid waste container.

Part 5: Regulatory & Environmental Context

US EPA (RCRA) Classification

While 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate is not explicitly listed on the P-list or U-list, it must be characterized based on its properties:

  • Characteristic Waste: If mixed with flammable solvents (Flash point < 60°C), it carries the D001 (Ignitable) waste code.

  • Toxicity: Due to H302/H315 hazards, it must be treated as toxic waste, suitable for incineration (Best Demonstrated Available Technology - BDAT).

Final Disposal Method

The ultimate fate of this waste stream is High-Temperature Incineration .

  • Process: The organic liquid is injected into a kiln at >1000°C.

  • Result: Complete oxidation to CO₂, H₂O, and N₂.

  • Verification: Ensure your facility uses a licensed TSDF (Treatment, Storage, and Disposal Facility).

References

  • PubChem. (2023). Compound Summary for CAS 912444-90-7. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate

Topic: Technical Safety & Operational Protocol: 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate Audience: Senior Researchers & Drug Development Scientists Executive Safety Summary & Compound Profile Compound Identity: Che...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Safety & Operational Protocol: 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate Audience: Senior Researchers & Drug Development Scientists

Executive Safety Summary & Compound Profile

Compound Identity:

  • Chemical Name: 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate[1][2][3]

  • CAS Number: 912444-90-7[1][2][4]

  • Molecular Formula: C₁₄H₂₅NO₄[2]

  • Role: A critical seven-membered heterocyclic scaffold (azepane) used in medicinal chemistry for peptidomimetic synthesis and drug discovery.

Operational Context: As a Senior Application Scientist, I approach this compound not merely as a generic reagent, but as a functionalized intermediate with specific stability and reactivity profiles. This molecule contains two key electrophilic sites: the ethyl ester at C4 and the Boc-carbamate at N1. While the Boc group provides stability against basic hydrolysis, the ethyl ester is susceptible to hydrolysis and transesterification.

Risk Logic (The "Why"): Standard Safety Data Sheets (SDS) classify this compound as an Irritant (Category 2) . However, in a drug development context, we apply the Precautionary Principle . Because this is a bioactive scaffold intended to interact with biological systems, we must treat it as a potential sensitizer even in the absence of definitive LD50 data. The primary risks are mucous membrane irritation (H319, H335) and dermatitis (H315) caused by lipophilic absorption through the skin.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the Barrier Integrity Model , ensuring that the chemical's lipophilicity (logP) does not compromise the protective material.

Zone of Protection Recommended Equipment Technical Justification (Causality)
Ocular Chemical Splash Goggles (Indirect Vent)Why: Safety glasses are insufficient. As a likely viscous liquid or low-melting solid, this ester can adhere to the cornea. Hydrolysis in the eye produces acidic byproducts, causing severe, sustained irritation (H319).
Dermal (Hand) Nitrile (Double Gloved) or Silver Shield™ Why: Ethyl esters can degrade standard nitrile over time (swelling).Protocol: Wear 4-mil nitrile inner gloves + 5-mil nitrile outer gloves. Change outer gloves immediately upon splash.[5][6] If using chlorinated solvents (DCM) for dissolution, use Silver Shield laminates.
Respiratory N95/P100 (Solids) or Fume Hood (Liquids)Why: While vapor pressure is low, the H335 hazard (Respiratory Irritation) mandates control of aerosols during weighing or transfer.
Body Tyvek® Lab Coat (or chemically resistant apron)Why: Cotton lab coats absorb esters, keeping the irritant against the skin. A non-woven polymer coat (Tyvek) repels organic splashes.

Operational Protocol: Handling & Synthesis

This workflow integrates safety checks directly into the experimental procedure to create a self-validating safety system .

Phase A: Receipt & Storage Stability
  • Check: Upon receipt, verify the physical state. This compound is often a viscous oil or a waxy solid.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

    • Reasoning: The Boc-carbamate is acid-labile; moisture can lead to slow hydrolysis of the ethyl ester. Cold storage minimizes spontaneous decomposition.

Phase B: Weighing & Solubilization (The Critical Risk Point)
  • Step 1: Transfer the container to a certified Chemical Fume Hood.

  • Step 2: If the compound is a viscous liquid, do not use a syringe with a standard Luer-slip tip (risk of pop-off and splash). Use a Luer-lock syringe or a positive-displacement pipette.

  • Step 3 (Solvent Selection):

    • Preferred: Ethyl Acetate, Methanol (for transfers).[5]

    • Caution: Avoid dissolving in strong acids (TFA, HCl) unless immediate deprotection is intended, as this will cleave the Boc group and evolve isobutylene gas (pressure hazard).

Phase C: Reaction Setup
  • Inerting: Purge the reaction vessel with Nitrogen/Argon before adding the reagent.

  • Temperature Control: If performing hydrolysis of the ethyl ester (using LiOH/NaOH), maintain temperature <0°C initially to prevent side-reactions with the Boc group.

Emergency Response Logic

This diagram outlines the immediate decision-making process in the event of exposure.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Route Start->Type Skin DERMAL CONTACT (Splash on Hand/Arm) Type->Skin Eye OCULAR CONTACT (Splash in Eye) Type->Eye Inhale INHALATION (Vapor/Dust) Type->Inhale Action_Skin 1. Remove Gloves/Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents (Ethanol) Skin->Action_Skin Action_Eye 1. Flush at Eye Station (15 min) 2. Hold Eyelids Open 3. Remove Contacts if easy Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Support Breathing 3. Seek Medical Aid Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION (Bring SDS/CAS 912444-90-7) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 1: Immediate response flowchart for exposure incidents involving azepane esters.

Disposal & Deactivation Protocol

Disposal must follow the chemical nature of the compound (Organic Ester/Carbamate).

  • Segregation: Do not mix with aqueous acidic waste.[7] The Boc group can cleave, releasing gas and potentially pressurizing the waste container.

  • Primary Waste Stream: Collect in Non-Halogenated Organic Waste containers (unless dissolved in DCM/Chloroform).

  • Deactivation (Spill Cleanup):

    • Absorb liquid spills with Vermiculite or Sand.[8]

    • Do not use sawdust (flammability risk with organic esters).

    • Clean the surface with a dilute soap solution, not bleach (potential reaction with amine if deprotected).

Visualized Workflow: Safe Handling Decision Tree

HandlingWorkflow Start Start: Handling CAS 912444-90-7 State Assess Physical State Start->State Solid Solid/Waxy State->Solid Liquid Viscous Liquid State->Liquid Control_S Engineering: Use Powder Funnel Avoid Static Solid->Control_S Control_L Engineering: Use Positive Displacement Pipette Liquid->Control_L PPE_Check PPE Check: Goggles + Double Nitrile Control_S->PPE_Check Control_L->PPE_Check Action Proceed with Synthesis PPE_Check->Action

Figure 2: Operational decision tree for handling 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate based on physical state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13885662, 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate
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